(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-pyrrol-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHQYOZWZHKQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2C=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717206 | |
| Record name | [6-(1H-Pyrrol-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899436-83-0 | |
| Record name | [6-(1H-Pyrrol-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. Recognizing the importance of this compound in the development of novel therapeutics, particularly for its utility in Suzuki-Miyaura cross-coupling reactions, this document details a validated two-stage synthetic strategy.[1][2] We will first explore the synthesis of the crucial intermediate, 6-(1H-pyrrol-1-yl)-3-bromopyridine, via a modified Clauson-Kaas reaction. Subsequently, this guide will elaborate on the conversion of this intermediate to the final boronic acid product through a palladium-catalyzed Miyaura borylation. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis and drug discovery.[3][4] Among these, pyridylboronic acids have gained prominence as versatile intermediates for constructing complex molecular architectures found in numerous biologically active compounds.[2][5] The title compound, this compound, is of particular interest due to the unique electronic properties conferred by the pyrrole-substituted pyridine scaffold. This moiety is a common feature in molecules targeting a range of therapeutic areas, including oncology and neurology.[6][7]
The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful C-C bond-forming reaction allows for the efficient linkage of the (6-(1H-pyrrol-1-yl)pyridin-3-yl) fragment to various aryl or heteroaryl halides, providing a modular and convergent approach to novel chemical entities.[1][8] The stability and reactivity of pyridylboronic acids, however, can present synthetic challenges. This guide aims to provide a clear and reliable pathway to overcome these hurdles.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound suggests a disconnection at the carbon-boron bond. This leads back to a halogenated precursor, specifically 6-(1H-pyrrol-1-yl)-3-bromopyridine. This precursor, in turn, can be synthesized from a commercially available aminopyridine through the formation of the pyrrole ring. This two-stage approach is advantageous as it allows for the isolation and purification of a stable intermediate before proceeding to the often more sensitive borylation step.
Caption: Workflow for the synthesis of the brominated intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-6-aminopyridine | 172.01 | 5.0 g | 29.1 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 4.2 g (3.8 mL) | 31.8 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Saturated Sodium Bicarbonate | - | As required | - |
| Dichloromethane (DCM) | - | As required | - |
| Anhydrous Magnesium Sulfate | - | As required | - |
| Silica Gel | - | As required | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-aminopyridine (5.0 g, 29.1 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (4.2 g, 3.8 mL, 31.8 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(1H-pyrrol-1-yl)-3-bromopyridine as a solid.
Stage 2: Synthesis of this compound
The conversion of the aryl bromide to a boronic acid is a pivotal step. While halogen-metal exchange is a viable method, the Miyaura borylation offers milder reaction conditions and excellent functional group tolerance, making it a preferred choice in many modern synthetic applications. This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of 6-(1H-pyrrol-1-yl)-3-bromopyridine, forming a Pd(II) intermediate. This is followed by transmetalation with bis(pinacolato)diboron. The final step is reductive elimination, which releases the desired pinacol boronate ester product and regenerates the active Pd(0) catalyst. The resulting boronate ester is then hydrolyzed to the final boronic acid.
Caption: Workflow for the Miyaura borylation and subsequent hydrolysis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-(1H-Pyrrol-1-yl)-3-bromopyridine | 223.07 | 4.0 g | 17.9 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.46 g | 21.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.65 g | 0.89 (5 mol%) |
| Potassium Acetate (KOAc) | 98.14 | 5.27 g | 53.7 |
| 1,4-Dioxane (anhydrous) | 88.11 | 80 mL | - |
| Hydrochloric Acid (1 M) | - | As required | - |
| Diethyl Ether | - | As required | - |
Procedure:
-
To a dry 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add 6-(1H-pyrrol-1-yl)-3-bromopyridine (4.0 g, 17.9 mmol), bis(pinacolato)diboron (5.46 g, 21.5 mmol), potassium acetate (5.27 g, 53.7 mmol), and Pd(dppf)Cl₂ (0.65 g, 0.89 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (80 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Dissolve the crude ester in a mixture of diethyl ether (100 mL) and water (50 mL).
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid and stir vigorously for 2 hours at room temperature to effect hydrolysis.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a Clauson-Kaas reaction to construct the pyrrole-pyridine core followed by a robust Miyaura borylation, this key synthetic building block can be accessed in good yields. The protocols provided are designed to be self-validating, with clear explanations for each step, empowering researchers to confidently synthesize this valuable compound for their drug discovery and development programs.
References
- Kumar, A., & Kumar, S. (2015). The Clauson-Kaas reaction: a review on its mechanism, modifications, and applications in the synthesis of N-substituted pyrroles. RSC Advances, 5(104), 85674-85696.
- Clauson-Kaas, N. (1952). A New Method for the Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 667-670.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
- Hall, D. G. (Ed.). (2011).
- Kinoshita, T., et al. (2019). Discovery of a novel series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of NADPH oxidase 2 (NOX2). Journal of Medicinal Chemistry, 62(17), 8054-8071.
-
Li, W., Nelson, D. P., & Jensen, M. S. (2003). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of Organic Chemistry, 68(22), 8751-8754. [1]7. Couto, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [3][4]8. Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of indoles, pyrroles, and amides. Journal of the American Chemical Society, 124(50), 14844-14845.
- Tyrell, J. H., & Brookes, P. (2013). The synthesis and applications of boronic acids. Progress in medicinal chemistry, 52, 1-77.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286. [9]13. Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium (0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
- European Patent Office. (1985). 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities (EP0155244A2).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. Radical C−N Borylation of Aromatic Amines Enabled by a Pyrylium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 899436-83-0|this compound|BLD Pharm [bldpharm.com]
- 4. EP0155244A2 - 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities - Google Patents [patents.google.com]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
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(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid CAS number
An In-depth Technical Guide to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of This compound , a heterocyclic building block of significant interest to researchers and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, application, and characterization, offering field-proven insights to empower your research endeavors.
Introduction: The Strategic Value of Heterocyclic Boronic Acids
Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules.[2][4][5]
Among the vast arsenal of available boronic acids, heteroaromatic derivatives are particularly prized in medicinal chemistry.[2][6] The compound This compound exemplifies this class of reagents. Its structure, featuring a pyridine ring functionalized with both a nucleophilic pyrrole and an electrophilically reactive boronic acid, presents a unique scaffold. This arrangement is frequently sought for its ability to engage in specific hydrogen bonding interactions within biological targets, such as the hinge region of protein kinases.[7]
This guide will dissect the essential technical aspects of this compound, from its fundamental properties and synthesis to its practical application and analytical validation.
Core Compound Profile: this compound
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 899436-83-0 [8]
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below has been consolidated from supplier technical data sheets.[8]
| Property | Value | Rationale & Expert Insight |
| Molecular Formula | C₉H₉BN₂O₂ | The formula confirms the presence of the nine carbons and requisite heteroatoms. |
| Molecular Weight | 187.99 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | Typically an off-white to yellow solid | Color variation can indicate minor impurities; consistency is key for reproducible results. |
| Purity | ≥95% (Typical) | Purity should be verified by the end-user, as impurities can interfere with catalysis. |
| Storage Conditions | Sealed in dry, 2-8°C, Inert atmosphere | Crucial: Boronic acids are susceptible to decomposition via oxidation and protodeboronation, especially when exposed to moisture and air.[9][10][11] Refrigerated, dry, and inert conditions are mandatory for preserving shelf-life and reactivity. |
| Hazard Statements | H302, H315, H319 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[8] |
| Precautionary Statements | P280, P302+P352, P305+P351+P338 | Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes.[8] |
Synthetic Strategy: The Miyaura Borylation Approach
The most common and efficient laboratory-scale synthesis of heteroaryl boronic acids is the Miyaura borylation.[12] This method involves a palladium-catalyzed reaction between a heteroaryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester. The ester is then hydrolyzed to the desired boronic acid.
The causality is clear: this pathway avoids the use of highly reactive and often low-temperature organometallic intermediates (like Grignard or organolithium reagents) that are incompatible with many functional groups.[2]
Core Application: A Validated Suzuki-Miyaura Cross-Coupling Protocol
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[2][5] The following protocol is a self-validating system, designed with clear rationales for each component and step.
Objective: To synthesize 4-methoxy-4'-(1H-pyrrol-1-yl)-[2,3'-bipyridine] from this compound and 2-bromo-4-methoxypyridine.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 187.99 | 226 mg | 1.2 mmol | (1.2 equiv) A slight excess ensures complete consumption of the limiting halide partner. |
| 2-Bromo-4-methoxypyridine | 188.02 | 188 mg | 1.0 mmol | (1.0 equiv) The limiting reagent for the reaction. |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol | (5 mol%) A common, effective, and air-stable Pd(0) catalyst for Suzuki couplings. |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 mmol | (3.0 equiv) A crucial base to activate the boronic acid for transmetalation. Must be anhydrous. |
| 1,4-Dioxane | - | 8 mL | - | A common aprotic solvent that solubilizes organic reagents and is stable at high temperatures. |
| Water (degassed) | - | 2 mL | - | The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle. |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (226 mg), 2-bromo-4-methoxypyridine (188 mg), Pd(PPh₃)₄ (58 mg), and anhydrous K₂CO₃ (415 mg).
-
Expertise: Adding solids first prevents them from sticking to the sides of a wet flask, ensuring accurate stoichiometry.
-
-
Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Trustworthiness: This "evacuate-backfill" cycle is a critical self-validating step. It rigorously removes oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and degrade the phosphine ligands, thereby preventing reaction failure.
-
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Expertise: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 12-16 hours.
-
Expertise: The temperature is a balance. It must be high enough to drive the catalytic cycle forward but not so high as to cause significant thermal decomposition of the reagents or catalyst. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Trustworthiness: The purpose of the wash is to remove the inorganic base (K₂CO₃) and other water-soluble byproducts. Multiple extractions ensure maximum recovery of the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient).
-
Expertise: Chromatography is essential to isolate the desired product from unreacted starting materials, catalyst residues, and any side products (such as homocoupled boronic acid).
-
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the starting material and final product is non-negotiable for scientific integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a fingerprint of the molecule. The spectrum should show characteristic signals for the pyrrole and pyridine protons in the aromatic region (typically 6-9 ppm). The integration of these signals must correspond to the number of protons in the structure.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹¹B NMR: This is a specialized but powerful technique for boron-containing compounds.[13] The this compound should exhibit a broad signal characteristic of a trigonal boronic acid (sp² hybridized boron), typically around 20-30 ppm.[14] This distinguishes it from tetrahedral boronate esters or salts which appear at higher field (lower ppm).[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₉H₉BN₂O₂) to within a few parts per million (ppm).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A pure sample should ideally show a single major peak under various detection methods (e.g., UV at different wavelengths).
Application in Drug Discovery: A Strategic Building Block
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
The nitrogen atoms in the pyrrolopyridine core can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor. The boronic acid functionality allows for the strategic introduction of this scaffold into a lead molecule via Suzuki-Miyaura coupling.
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 899436-83-0|this compound|BLD Pharm [bldpharm.com]
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- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role as a crucial building block in the synthesis of complex bioactive molecules. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Versatility of Boronic Acids in Synthetic Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and versatile reactivity.[1][2] Their most prominent application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions have made it a cornerstone in the construction of complex molecular architectures, particularly in the pharmaceutical industry.[5][6] The subject of this guide, this compound, is a prime example of a heteroaryl boronic acid that serves as a versatile scaffold for the synthesis of novel therapeutic agents.
Core Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. This section outlines the key characteristics of this compound.
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 899436-83-0 | [7] |
| Molecular Formula | C₉H₉BN₂O₂ | [7] |
| Molecular Weight | 187.99 g/mol | [7] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry environment at 2-8°C | [7] |
Spectroscopic Data
While comprehensive, publicly available spectroscopic data is limited, typical characterization would involve the following analyses. Representative spectra for similar structures can be found in the literature and serve as a useful comparison.[8][9][10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid group, as well as vibrations corresponding to the aromatic rings.[13]
Synthesis of this compound
The synthesis of heteroaryl boronic acids often involves a multi-step sequence. A common and effective strategy involves a halogen-metal exchange followed by borylation.
General Synthetic Approach
The synthesis of pyridyl boronic acids frequently starts from a corresponding bromopyridine derivative.[14] The process typically involves the following key transformations:
-
Halogen-Metal Exchange: The bromopyridine is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated pyridine intermediate.
-
Borylation: The lithiated species is then reacted with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester.
-
Hydrolysis: Finally, acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
A generalized workflow for this type of synthesis is depicted below:
Caption: Generalized synthetic workflow for pyridyl boronic acids.
Detailed Experimental Protocol
This protocol is a representative example based on common synthetic methods for analogous compounds and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
5-Bromo-2-(1H-pyrrol-1-yl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-(1H-pyrrol-1-yl)pyridine and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous HCl solution at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[15] This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), leading to the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[16]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, typically activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
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- 16. scispace.com [scispace.com]
An In-Depth Technical Guide to the Structure Elucidation of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Introduction: The Challenge and Importance of a Heterocyclic Boronic Acid
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid (Molecular Formula: C₉H₉BN₂O₂) is a bifunctional organic compound featuring a pyridine ring substituted with both a pyrrole moiety and a boronic acid group.[1] Such molecules are of significant interest in medicinal chemistry and materials science, primarily serving as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the precise construction of complex biaryl structures, which are common motifs in pharmaceutical agents.
However, the structural verification of heterocyclic boronic acids is not trivial. They are susceptible to several degradation and equilibrium processes, including protodeboronation, oxidation, and, most commonly, dehydration to form cyclic trimers known as boroxines.[3][4][5][6] These phenomena can complicate analytical data, leading to misinterpretation and compromising the stoichiometry and success of subsequent synthetic applications.
This guide provides a comprehensive, workflow-based approach to the definitive structure elucidation of this compound. It moves from initial mass confirmation and purity assessment to unambiguous two-dimensional and three-dimensional structural analysis, grounding each step in established analytical principles and addressing the inherent stability challenges of the compound class.
Chapter 1: Foundational Analysis - Confirming Mass and Purity
The first step in characterizing any newly synthesized or procured compound is to confirm its molecular weight and assess its purity. For boronic acids, this requires analytical techniques that can navigate their tendency to form oligomers.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Liquid chromatography coupled with mass spectrometry is the cornerstone of initial analysis. However, standard methods can yield confusing results for boronic acids due to in-source dehydration and trimerization. The key is to employ a method optimized to favor the detection of the monomeric species. An ultra-high-performance liquid chromatography (UPLC) system coupled with electrospray ionization mass spectrometry (ESI-MS) is highly effective.[7][8] Operating in negative ion mode often provides a very intense and clean signal for the deprotonated monomer, [M-H]⁻.[7]
The presence of a significant peak corresponding to the boroxine trimer is a strong indicator of the compound's propensity to dehydrate. While this complicates purity analysis by UV, it simultaneously validates the presence of the boronic acid functionality.
Table 1: Predicted m/z Values for this compound and Related Species
| Species | Formula | Predicted m/z ([M-H]⁻) | Predicted m/z ([M+H]⁺) | Notes |
| Monomer | C₉H₉BN₂O₂ | 187.07 | 189.08 | The target molecule. |
| Boroxine (Trimer) | C₂₇H₂₁B₃N₆O₃ | 508.20 | 510.21 | Cyclic trimer formed by dehydration of three monomer units. |
| Dimer Adduct | C₁₈H₁₇B₂N₄O₃ | 371.14 | 373.16 | A common adduct observed in ESI-MS.[7] |
Experimental Protocol 1: UPLC-MS Analysis of Boronic Acids
-
System Preparation:
-
Column: Acquity BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Sample Preparation: Dissolve ~0.1 mg of the boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Gradient Elution:
-
0-0.2 min: 5% B
-
0.2-0.8 min: Ramp from 5% to 95% B
-
0.8-1.0 min: Hold at 95% B
-
1.0-1.2 min: Return to 5% B
-
-
MS Detection (ESI):
-
Mode: Negative and Positive Ion Modes (scan m/z 50-750).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Integrate the peak areas in the UV chromatogram. In the mass spectrum, identify the m/z corresponding to the [M-H]⁻ ion (187.07) as the primary indicator of the monomer. Look for the boroxine peak to assess dehydration tendency.
Diagram 1: Initial Analysis Workflow
Caption: Initial verification workflow for boronic acids.
Chapter 2: Definitive 2D Structure Elucidation via NMR Spectroscopy
Once the molecular weight is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and definitively establish the 2D structure. For a boron-containing compound, this involves a multi-nuclear approach.
¹H and ¹³C NMR Spectroscopy
Standard ¹H and ¹³C NMR experiments provide the carbon-hydrogen framework. The aromatic region of the ¹H spectrum is expected to be complex but highly informative, showing distinct signals for the three protons on the pyridine ring and the four protons on the pyrrole ring. 2D NMR techniques like COSY (Correlation Spectroscopy) are essential to establish proton-proton coupling networks within each ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons to their directly attached and long-range carbons, respectively. This suite of experiments allows for the unambiguous assignment of all signals and confirms the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Pyridine-2 | H | ~8.6 | ~148 | C4, C6 |
| Pyridine-4 | H | ~8.1 | ~138 | C2, C5, C6 |
| Pyridine-5 | H | ~7.8 | ~125 | C3, C4 |
| Pyridine-6 | C | - | ~152 | H2, H4 |
| Pyridine-3 | C | - | ~130 (broad) | H2, H4, H5 |
| Pyrrole-2/5 | H | ~7.6 | ~122 | C3/4, C(Pyr-1) |
| Pyrrole-3/4 | H | ~6.3 | ~112 | C2/5, C(Pyr-1) |
| B(OH)₂ | H | ~8.2 (broad) | - | - |
Note: The carbon attached to boron (Pyridine-3) often shows a broader signal due to quadrupolar relaxation of the ¹¹B nucleus.
¹¹B NMR Spectroscopy: The Direct View of Boron
¹¹B NMR is the most direct and indispensable technique for characterizing boronic acids.[9] Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, I=3). ¹¹B is preferentially observed due to its higher abundance and smaller quadrupole moment, which results in sharper signals.[10]
For a trigonal planar (sp² hybridized) aryl boronic acid, a single, typically broad signal is expected in the range of +25 to +33 ppm relative to the BF₃·OEt₂ standard.[11][12] The formation of the cyclic boroxine trimer results in a slight downfield shift to approximately +33 ppm.[11] In contrast, the formation of a tetracoordinate (sp³ hybridized) boronate ester or complex with a Lewis base (e.g., from a coordinating solvent or additive) causes a significant upfield shift to between +3 and +14 ppm.[12][13] This makes ¹¹B NMR an excellent tool for not only confirming the presence of the boronic acid but also for studying its solution-state equilibria.
Experimental Protocol 2: Acquiring a ¹¹B NMR Spectrum
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Tube: Crucially, use a quartz NMR tube. Standard borosilicate glass tubes will produce a very broad, large background signal that can obscure the analyte signal.[10]
-
Instrument Setup:
-
Spectrometer: Any modern NMR spectrometer with a broadband probe.
-
Reference: Set the reference frequency using BF₃·OEt₂ as an external standard (δ = 0.0 ppm).
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Increase the spectral width to cover a range from approximately -50 to +100 ppm.
-
Due to the broad nature of the signal, a relatively short acquisition time and no relaxation delay (d1=0) can be used.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing: Apply a line-broadening factor (e.g., 10-20 Hz) during Fourier transformation to improve the appearance of the broad signal.
Diagram 2: NMR-Based Structure Elucidation Logic
Caption: Logic flow for confirming 2D structure using multiple NMR experiments.
Chapter 3: Unveiling the Solid-State Architecture with X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous view of the molecule's three-dimensional arrangement in the solid state. It is the gold standard for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions.
For boronic acids, a key structural feature in the solid state is their propensity to form intermolecular hydrogen bonds.[14] This typically results in the formation of a centrosymmetric dimer, where two molecules are linked via two O-H···O hydrogen bonds between their boronic acid groups.[15][16] These dimers can then be further linked into extended sheets or 3D networks. Observing this dimerization motif provides powerful, corroborating evidence for the boronic acid functionality.
Experimental Protocol 3: Crystal Growth for X-ray Diffraction
Growing diffraction-quality single crystals is often a matter of patient experimentation. Slow evaporation is a reliable starting point.
-
Solvent Selection: Screen for solvents in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures like dichloromethane/hexane.
-
Sample Preparation: Prepare a nearly saturated solution of the boronic acid in the chosen solvent system in a clean vial. A small amount of heating may be required to fully dissolve the compound.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow solvent evaporation over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and mount them on the goniometer of a single-crystal X-ray diffractometer for analysis.
Chapter 4: Addressing Stability - A Critical Consideration for Application
As previously mentioned, the utility of a boronic acid is intrinsically linked to its stability. 2-Heterocyclic boronic acids, in particular, are known to be less stable than their phenylboronic acid counterparts.[5][6] Understanding the equilibrium between the monomer and its inactive boroxine trimer is crucial for its use in synthesis.
The Monomer-Boroxine Equilibrium
In the solid state and in non-aqueous solutions, boronic acids exist in a dynamic equilibrium with their corresponding boroxine.[3][4] This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.
This equilibrium is important because only the monomeric boronic acid is active in the catalytic cycle of the Suzuki-Miyaura coupling. The formation of the boroxine effectively sequesters the active reagent. While the addition of water (as is common in many Suzuki protocols) can shift the equilibrium back towards the monomer, having a significant portion of the material as the boroxine can complicate reaction setup and lead to inconsistent results.
To combat this inherent instability, sensitive boronic acids are often converted into more robust derivatives for storage, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which are stable solids that can release the active boronic acid in situ under the reaction conditions.[4][5][6]
Diagram 3: Boronic Acid - Boroxine Equilibrium
Caption: The reversible dehydration of boronic acid to its inactive boroxine trimer.
Conclusion: A Triad of Validation
The definitive structure elucidation of this compound is achieved not by a single technique, but by the congruent and self-validating data from a triad of orthogonal analytical methods.
-
HPLC-MS provides the initial confirmation of molecular weight and purity, while also offering the first clue to the compound's stability through the observation of boroxine formation.
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, and ¹¹B) serves to piece together the 2D structure, confirm atomic connectivity, and, crucially, provide direct evidence of the boron center's chemical environment in solution.
-
Single-Crystal X-ray Crystallography delivers the ultimate, unambiguous proof of structure in three dimensions, revealing the precise geometry and the characteristic intermolecular interactions that define the compound in the solid state.
By systematically applying this workflow, researchers and drug development professionals can proceed with confidence, knowing their building block is structurally validated and its stability profile is well understood, ensuring reproducibility and success in its downstream applications.
References
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D'hooghe, M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Kader, M. A., et al. (2016). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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San Diego State University Department of Chemistry. 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
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Jones, C., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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Lin, Y.-W., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
-
Linscheid, M., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Pace, C. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Pace, C. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 55268155, this compound. PubChem. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine. [Link]
-
Wikipedia. (2024). Boronic acid. Wikipedia. [Link]
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Sowa, M. A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]
-
Tafi, A., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, W., et al. (2002). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses. [Link]
-
Klippenstein, S., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
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commercial availability of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
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In-depth Spectroscopic Analysis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid: A Technical Guide
An exhaustive search for primary literature and spectral data repositories has been conducted to assemble a comprehensive technical guide on the spectroscopic properties of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid. Despite a thorough investigation, detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific compound could not be located in publicly accessible scientific databases and publications.
This guide, therefore, serves to outline the theoretical principles and expected spectral characteristics of this compound, based on the analysis of its constituent chemical moieties. It will provide researchers, scientists, and drug development professionals with a foundational understanding of what to expect during the spectroscopic characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are also presented from the perspective of a Senior Application Scientist to guide future experimental work.
Molecular Structure and Its Spectroscopic Implications
This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrole group at the 6-position and a boronic acid group at the 3-position. This unique arrangement of aromatic and functional groups dictates its electronic environment and, consequently, its spectroscopic signature.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
In the absence of experimental data, the following sections provide predicted data based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information about the connectivity and electronic environment of the atoms.
2.1.1. Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine and pyrrole rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| 8.5 - 9.0 | Singlet (or narrow triplet) | H2 (Pyridine) | The proton at C2 is adjacent to the nitrogen and the boronic acid group, leading to significant deshielding. |
| 7.8 - 8.2 | Doublet of doublets | H4 (Pyridine) | This proton is coupled to H2 and H5 and is deshielded by the ring nitrogen. |
| 7.0 - 7.4 | Doublet | H5 (Pyridine) | Coupled to H4 and influenced by the adjacent pyrrole substituent. |
| 7.0 - 7.3 | Triplet (or dd) | Hα (Pyrrole) | Protons adjacent to the nitrogen in the pyrrole ring. |
| 6.2 - 6.5 | Triplet (or dd) | Hβ (Pyrrole) | Protons at the β-position of the pyrrole ring. |
| 8.0 - 10.0 | Broad singlet | B(OH)₂ | The protons of the boronic acid are exchangeable and often appear as a broad signal. Its visibility can depend on the solvent and water content. |
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| 150 - 160 | C6 (Pyridine) | Carbon attached to the electronegative pyrrole nitrogen, leading to deshielding. |
| 140 - 150 | C2 (Pyridine) | Carbon adjacent to the ring nitrogen and boronic acid group. |
| 135 - 145 | C4 (Pyridine) | Aromatic carbon in the pyridine ring. |
| ~130 | C3 (Pyridine) | The carbon attached to the boron atom; the signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| 110 - 120 | C5 (Pyridine) | Aromatic carbon in the pyridine ring. |
| 115 - 125 | Cα (Pyrrole) | Carbons adjacent to the nitrogen in the pyrrole ring. |
| 105 - 115 | Cβ (Pyrrole) | Carbons at the β-position in the pyrrole ring. |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₉BN₂O₂), the expected monoisotopic mass is approximately 188.07 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 189.08.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy would identify the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 3000 - 3100 | C-H stretch | Aromatic (Pyridine, Pyrrole) |
| ~1600, ~1470, ~1430 | C=C and C=N stretch | Aromatic rings |
| 1300 - 1400 | B-O stretch | Boronic acid |
| 1000 - 1100 | B-C stretch | Aryl-boron bond |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
NMR Data Acquisition
Rationale: The choice of solvent is critical for boronic acids, as they can form boroxines (cyclic anhydrides) in non-aqueous environments, leading to complex spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often good choices as they can disrupt the formation of these trimers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence like DEPT to aid in peak assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry Data Acquisition
Rationale: ESI is a soft ionization technique well-suited for polar molecules like boronic acids, minimizing fragmentation during ionization and providing a clear molecular ion peak.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range.
-
Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.
-
Analyze the accurate mass data to confirm the elemental composition of the parent ion and its fragments.
-
IR Spectroscopy Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a baseline correction and identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Conclusion and Future Work
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its characterization. The predicted spectral data and detailed experimental protocols offer a solid starting point for researchers working with this compound. The next crucial step will be the synthesis and purification of this compound, followed by its characterization using the techniques outlined in this guide. The resulting experimental data will be invaluable for confirming its structure and for use in subsequent research and development activities.
References
As no primary literature containing the experimental spectroscopic data for the title compound was found, a traditional reference list is not applicable. The information and protocols provided are based on fundamental principles of spectroscopic analysis and best practices in chemical research. For foundational knowledge, the following general resources are recommended:
- Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle.
- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.
An In-depth Technical Guide to the Scalable Synthesis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
Introduction: The Strategic Importance of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of complex bioactive molecules. Its rigid, heteroaromatic structure provides a valuable scaffold for interacting with biological targets, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The development of robust and scalable synthetic routes to this intermediate is therefore of paramount importance to researchers and drug development professionals, enabling the efficient production of novel therapeutics.
This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, with a focus on scalability, efficiency, and practical application in a drug discovery setting. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and discuss critical considerations for process optimization and scale-up.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most apparent strategies involve the formation of the C-B bond on a pre-formed 6-(1H-pyrrol-1-yl)pyridine core or, alternatively, the construction of the pyrrole ring onto a pyridine boronic acid derivative.
Caption: Retrosynthetic pathways for the target molecule.
This analysis highlights two primary convergent strategies that will be explored in detail:
-
Strategy A: Late-Stage Borylation. This approach focuses on first constructing the 6-(1H-pyrrol-1-yl)pyridine core and subsequently introducing the boronic acid functionality.
-
Strategy B: Early-Stage Borylation. In this alternative, a pyridine boronic acid derivative is utilized as the starting material, followed by the formation of the pyrrole ring.
Strategy A: Late-Stage Borylation - A Focus on Robustness and Scalability
This strategy is often favored for its robustness and the commercial availability of starting materials. The key transformation is the borylation of a 6-(1H-pyrrol-1-yl)-3-halopyridine intermediate.
Synthesis of the 6-(1H-Pyrrol-1-yl)-3-halopyridine Intermediate
The initial step involves the synthesis of the pyrrole-substituted pyridine core. A common and efficient method is the Clauson-Kaas reaction, which involves the reaction of an aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Caption: Synthesis of the key halo-pyridine intermediate.
The Miyaura Borylation: A Powerful Tool for C-B Bond Formation
With the 6-(1H-pyrrol-1-yl)-3-halopyridine in hand, the crucial borylation step can be performed. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester functionality.[2]
Mechanistic Insights
The catalytic cycle of the Miyaura borylation is a well-established process:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-X bond).
-
Transmetalation: The diboron reagent transmetalates onto the palladium center.
-
Reductive Elimination: The desired aryl boronate ester is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Miyaura borylation.
Experimental Protocol: Scalable Synthesis via Miyaura Borylation
This protocol is designed for a multi-gram scale synthesis, with considerations for process safety and efficiency.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(1H-Pyrrol-1-yl)-5-bromopyridine | 223.07 | 50.0 g | 0.224 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 68.3 g | 0.269 |
| Potassium Acetate (KOAc) | 98.14 | 66.0 g | 0.672 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 4.9 g | 0.0067 |
| 1,4-Dioxane | - | 500 mL | - |
Procedure:
-
To a dry, nitrogen-purged reactor, add 2-(1H-pyrrol-1-yl)-5-bromopyridine, bis(pinacolato)diboron, and potassium acetate.
-
Add 1,4-dioxane to the reactor and begin stirring.
-
Degas the mixture by bubbling nitrogen through the solution for 30 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude boronate ester can often be used directly in the next step or purified by recrystallization or column chromatography.
-
For the final boronic acid, the pinacol ester is hydrolyzed using an aqueous acid, such as HCl, followed by extraction and isolation.
Strategy B: Early-Stage Borylation - A Convergent and Efficient Approach
This strategy introduces the boronic acid functionality at an earlier stage, offering a more convergent synthesis. The key starting material is a readily available pyridine boronic acid derivative.
Paal-Knorr Pyrrole Synthesis: A Classic Transformation
The Paal-Knorr synthesis is a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines. In this case, (6-aminopyridin-3-yl)boronic acid is reacted with 2,5-hexanedione.
Caption: Paal-Knorr synthesis of a pyrrole-substituted boronic acid.
Experimental Protocol: Convergent Synthesis via Paal-Knorr Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (6-Aminopyridin-3-yl)boronic acid | 137.93 | 20.0 g | 0.145 |
| 2,5-Hexanedione | 114.14 | 18.2 g | 0.159 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 2.5 g | 0.0145 |
| Toluene | - | 200 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add (6-aminopyridin-3-yl)boronic acid, 2,5-hexanedione, and p-toluenesulfonic acid.
-
Add toluene and heat the mixture to reflux.
-
Collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Comparison of Synthetic Routes
| Feature | Strategy A (Late-Stage Borylation) | Strategy B (Early-Stage Borylation) |
| Overall Yield | Generally good to excellent | Moderate to good |
| Scalability | Highly scalable | Scalable with process optimization |
| Starting Material Cost | Moderate | Can be higher depending on the boronic acid starting material |
| Number of Steps | Typically 2-3 steps | Typically 1-2 steps |
| Purification | May require chromatography for the intermediate | Often purified by recrystallization |
Process Optimization and Scale-Up Considerations
For the large-scale synthesis of this compound, several factors must be carefully considered:
-
Catalyst Loading: In the Miyaura borylation, minimizing the palladium catalyst loading is crucial for cost-effectiveness and reducing heavy metal contamination in the final product.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility, and ease of workup. Greener solvent alternatives should be explored where possible.[3]
-
Reaction Monitoring: Robust in-process controls (IPCs) are essential to ensure consistent product quality and identify any potential process deviations.
-
Purification Strategy: Developing a scalable purification method, such as crystallization, is preferable to chromatography for large-scale production.
-
Safety: A thorough safety assessment of all reagents and reaction conditions is mandatory before any scale-up activities.
Conclusion
The synthesis of this compound can be achieved through multiple efficient and scalable routes. The choice between a late-stage or early-stage borylation strategy will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers and drug development professionals can ensure a reliable and cost-effective supply of this critical building block for the advancement of new therapeutic agents.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- Various Authors.
- Biftu, T. et al. 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- Molander, G. A., & Biolatto, B. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010.
- Various Authors. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- BLDpharm. This compound. BLDpharm.
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- Breinbauer, R. et al. Overview of the synthetic routes towards the pyridine boronic acid...
- Hall, D. G. The Synthesis and Applications of Heterocyclic Boronic Acids. Request PDF.
- Molander, G. A., & Biolatto, B. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
- Grygorenko, O. O. et al. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed.
- Kaur, T. et al. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing.
- Various Authors. Can anyone guide in synthesis of pyrrole boronic acid ester?
- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.
- Peter, G. & Gede, N. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Novartis AG. US Patent No. 8829195.
- Various Authors. Large scale process for the preparation synthesis of boronic acid ester and...
- Silva, F. A. et al.
- Sigma-Aldrich. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid AldrichCPR. Sigma-Aldrich.
- Gerasymchuk, Y. S. et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Hall, D. G. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Zaprutko, L. et al.
- Sigma-Aldrich. 6-Fluoro-3-pyridinylboronic acid 351019-18-6. Sigma-Aldrich.
- BLDpharm. 164461-18-1|Pyren-1-ylboronic acid. BLDpharm.
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potential applications of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in medicinal chemistry
An In-depth Technical Guide to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in Medicinal Chemistry
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic profiles. This compound has emerged as a valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other complex heterocyclic compounds. Its unique electronic and structural features, combining a pyridine core with a pyrrole substituent, offer a platform for fine-tuning molecular interactions with biological targets. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in the development of potent and selective inhibitors for critical therapeutic targets. We will delve into the rationale behind its use, detailed synthetic protocols, and its potential in future drug discovery endeavors.
Molecular Properties and Synthetic Utility
This compound is a stable, crystalline solid that serves as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The boronic acid moiety provides a reactive handle for coupling with a wide range of aryl and heteroaryl halides, while the pyrrol-pyridine core can be strategically employed to engage in crucial hydrogen bonding and pi-stacking interactions within a protein's active site.
The synthesis of this compound itself can be achieved through various methods, with a common route involving the lithiation of a suitable bromopyridine precursor followed by quenching with a trialkyl borate. This straightforward accessibility makes it an attractive component for library synthesis and lead optimization campaigns.
Application in the Synthesis of IRAK4 Inhibitors
A prominent application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, playing a key role in the inflammatory response mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a high-priority target for therapeutic intervention.
The general scheme for the synthesis of these inhibitors involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic halide. This reaction efficiently constructs the core scaffold of the final inhibitor molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, DMF, water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizing the Synthetic Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
The IRAK4 Signaling Pathway and Inhibition
The rationale for targeting IRAK4 lies in its central role in propagating inflammatory signals. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it phosphorylates and activates IRAK1. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines.
Inhibitors synthesized using this compound are designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream signaling cascade. The pyrrol-pyridine moiety of the boronic acid often forms key interactions within this pocket, contributing to the potency and selectivity of the inhibitor.
Visualizing the IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Future Directions and Potential Applications
While the development of IRAK4 inhibitors represents a significant application, the utility of this compound is not limited to this target class. The pyrrol-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. This suggests that the boronic acid could be a valuable starting material for the synthesis of inhibitors for other kinases, as well as compounds targeting other protein families such as G-protein coupled receptors (GPCRs) and ion channels.
Furthermore, the principles of rational drug design can be applied to modify the this compound scaffold itself. The introduction of substituents on either the pyrrole or pyridine rings could be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability, or to explore new interactions with target proteins. As our understanding of the molecular basis of disease continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.
Conclusion
This compound is a powerful tool in the medicinal chemist's arsenal. Its utility in the synthesis of IRAK4 inhibitors highlights its potential for the development of novel therapeutics for inflammatory and autoimmune diseases. The straightforward application of this building block in robust and reliable synthetic methodologies, such as the Suzuki-Miyaura coupling, makes it an attractive component for both academic and industrial drug discovery programs. As research continues, we can anticipate the emergence of new and innovative applications for this versatile heterocyclic compound.
References
-
Wang, L., et al. (2021). An overview of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. European Journal of Medicinal Chemistry, 223, 113646. [Link]
-
Koziczak-Holbro, M., et al. (2019). IRAK4 inhibition: a new therapeutic strategy for inflammatory diseases. Current Opinion in Pharmacology, 47, 1-8. [Link]
-
Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases: critical regulators of innate immune signalling. Biochemical Pharmacology, 80(12), 1981-1991. [Link]
literature review of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
An In-depth Technical Guide to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction
This compound is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry.[1][2] Its structure, which combines a pyridine ring with a pyrrole moiety and a reactive boronic acid group, makes it a versatile synthon for the construction of complex molecular architectures. As a heteroaromatic boronic acid, its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, detail robust methods for its synthesis and characterization, explore its reactivity in the Suzuki-Miyaura coupling, and highlight its application in the synthesis of biologically active compounds, thereby underscoring its value in contemporary drug discovery programs.[6][7]
Physicochemical Properties and Characterization
The identity and purity of this compound are established through a combination of physical data and spectroscopic analysis. Proper characterization is a prerequisite for its successful application in synthesis, ensuring reproducibility and reliability in subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 899436-83-0 | [8] |
| Molecular Formula | C₉H₉BN₂O₂ | [9] |
| Molecular Weight | 187.99 g/mol | [8] |
| Appearance | Typically a solid (e.g., white to off-white powder) | |
| InChI Key | XRIDMVCUHIKAFT-UHFFFAOYSA-N |
Standard Characterization Workflow
Confirming the structural integrity of the boronic acid is paramount. A multi-technique approach is employed to provide an unambiguous structural assignment.
Experimental Protocol 1: Standard Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show distinct signals corresponding to the protons on the pyridine and pyrrole rings. The broad singlet for the B(OH)₂ protons is also a key diagnostic feature.
-
¹³C NMR : This spectrum will reveal the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom in the heterocyclic framework.[10][11]
-
¹¹B NMR : This technique is specific for the boron atom and provides crucial information. A single resonance, typically in the range of 19-30 ppm (referenced to BF₃·OEt₂), is characteristic of a trigonal planar boronic acid.[12][13] A peak around 0 ppm could indicate the formation of a tetrahedral boronate complex.[12]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry, particularly in high-resolution mode (HRMS), is used to confirm the molecular weight and elemental composition by providing a highly accurate mass-to-charge ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum will display characteristic absorption bands. Key stretches to identify include the broad O-H band (around 3200-3500 cm⁻¹) for the boronic acid hydroxyl groups, C-H stretching for the aromatic rings, C=C and C=N stretching within the rings, and the B-O stretching vibration.[11]
Synthesis of this compound
The synthesis of heteroaryl boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized heterocyclic core.[3][14] A robust and logical pathway for the title compound begins with the construction of a suitable halogenated precursor, followed by a metal-halogen exchange and subsequent borylation.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved in two primary steps: first, the synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyridine, and second, its conversion to the target boronic acid.
Caption: Proposed two-step synthesis of the target boronic acid.
Experimental Protocol 2: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyridine
-
To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent like DMF or toluene, add pyrrole (1.1 eq), a copper(I) or palladium catalyst, a suitable ligand (e.g., L-proline or a phosphine ligand), and a base such as K₂CO₃ or Cs₂CO₃.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure precursor.
Causality: The choice of a copper or palladium catalyst is based on their proven efficacy in C-N cross-coupling reactions (Ullmann or Buchwald-Hartwig type) to form the pyrrole-pyridine bond. The base is essential to deprotonate the pyrrole, making it nucleophilic.
Step 2: Synthesis of this compound
-
Dissolve the precursor, 5-bromo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq), in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithium-halogen exchange.[15]
-
To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The crude boronic acid can be purified by recrystallization or trituration from a suitable solvent system to afford the final product.
Causality: The lithium-halogen exchange is a powerful method for generating a nucleophilic aryl species from an aryl halide. The subsequent reaction with an electrophilic borate ester forms the C-B bond. Acidic workup is required to hydrolyze the initially formed boronate ester to the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's pyridyl ring and an aryl or vinyl halide/triflate, a transformation of immense value in drug synthesis.[4][5][16]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol 3: General Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (1-5 mol %, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (2-3 eq, e.g., K₂CO₃, Cs₂CO₃, or CsF).[16]
-
Add a degassed solvent system (e.g., dioxane/water, DMF, or isopropanol).[16]
-
Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product via column chromatography or recrystallization.
Causality: The palladium catalyst is the engine of the cycle. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step. The choice of ligand on the palladium, base, and solvent can significantly impact reaction efficiency and must be optimized for specific substrates.[15][17]
Applications in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine scaffold and related structures are considered "privileged" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[18] this compound serves as a direct precursor to these valuable molecular frameworks.
-
Antiviral Agents : The pyrrolopyridine core is present in inhibitors of the influenza virus, highlighting its potential in developing new antiviral therapies.[6]
-
Enzyme Inhibitors : This boronic acid is a key intermediate for synthesizing complex molecules that can act as enzyme inhibitors. For example, derivatives have been used to create inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in neurodegenerative diseases.[7]
-
Structure-Activity Relationship (SAR) Studies : The Suzuki-Miyaura coupling's reliability and broad functional group tolerance allow for the rapid synthesis of a library of analogues from this boronic acid.[5] By varying the coupling partner, medicinal chemists can systematically explore the SAR, optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Caption: Role of the boronic acid in a typical drug discovery workflow.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality of boronic acids.
-
Storage : Store in a cool, dry, and well-ventilated area, sealed in a dry container, often under an inert atmosphere. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[13] While this process is often reversible upon exposure to water during reaction setup, it is best practice to minimize moisture exposure.
-
Safety : this compound should be handled with standard laboratory precautions. According to safety data for similar compounds, it may be harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a high-value chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for constructing complex molecules containing the biologically relevant pyrrolopyridine scaffold. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring the scientific principles that govern its use. As the demand for novel therapeutics continues to grow, the strategic application of such precisely functionalized building blocks will remain a critical component of successful drug discovery and development programs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55268155, this compound. Retrieved from [Link]
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Silva, M. F., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
- Matsumoto, A., Stephenson-Brown, A. J., Khan, T., Miyazawa, T., Cabral, H., Kataoka, K., & Miyahara, Y. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.
- Shenvi, A. B. (2001). U.S. Patent No. 6,297,217. U.S.
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Figure]. Retrieved from [Link]
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Lee, C. H., & Nave, S. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic letters, 14(10), 2568–2571. [Link]
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PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Jacobson, I. C., Lee, S. S., & Feese, M. D. (n.d.). Patent US-12357631-B2: Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication. PubChem. Retrieved from [Link]
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The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2024, January 8). Retrieved from [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Plamondon, L., & Soucy, F. (2002). WO Patent No. 2002059130A1.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084102, Pyren-1-ylboronic acid. Retrieved from [Link]
- Novartis AG. (2021). U.S. Patent No. 8,829,195.
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Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078-15087.
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Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
- Thompson, A. L., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(26), 8677-8688.
- Gaponova, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5708.
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from [Link]
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- Kandefer-Szerszeń, M., et al. (2007). Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. Acta poloniae pharmaceutica, 64(2), 127–134.
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- Al-Ostoot, F. H., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7083.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
Introduction: The Strategic Importance of the Pyrrol-Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the biaryl motif is a privileged scaffold, offering a rigid framework for the precise spatial orientation of functional groups. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these C-C bonds, lauded for its functional group tolerance and operational simplicity.[1] This guide focuses on a particularly valuable building block: (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid . The fusion of a pyrrole and a pyridine ring within this single reagent presents a unique electronic and structural profile, making it a highly sought-after component in the synthesis of novel kinase inhibitors, receptor modulators, and functional organic materials.[2]
The nitrogen-rich nature of this heteroaromatic boronic acid, however, introduces specific challenges that necessitate a nuanced approach to reaction design. Issues such as catalyst inhibition by Lewis-basic nitrogen atoms and competitive protodeboronation can hinder reaction efficiency.[3][4] This document provides a comprehensive overview of the strategic considerations and detailed protocols for the successful application of this compound in Suzuki coupling reactions, tailored for researchers, scientists, and drug development professionals.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound is a stable, solid compound that serves as a versatile precursor to a range of complex molecular architectures. The electron-donating pyrrole moiety and the electron-withdrawing pyridine ring create a unique electronic environment that influences its reactivity in Suzuki couplings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | |
| Molecular Weight | 188.00 g/mol | |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in organic solvents like DMF, Dioxane, and alcohols. | General Knowledge |
The pyridine nitrogen can act as a Lewis base and potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[4] Furthermore, the acidity of the N-H proton in the pyrrole ring and the potential for protodeboronation of the boronic acid group under basic conditions are critical factors to manage during reaction optimization.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving heteroaromatic partners. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step and can be particularly challenging for electron-deficient or sterically hindered heteroaryl boronic acids.[5]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Considerations for Successful Coupling
Catalyst and Ligand Selection: The Key to Efficiency
The choice of the palladium catalyst and its associated ligand is the most critical parameter for a successful Suzuki coupling with this compound. Given the presence of the Lewis-basic pyridine nitrogen, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) species and promote the rates of both oxidative addition and reductive elimination, while their steric bulk can disfavor catalyst inhibition.
Table 2: Recommended Catalyst Systems for Suzuki Coupling with Heteroaryl Boronic Acids
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 | Highly active for challenging couplings, including those with heteroaryl chlorides.[5] |
| Pd(PPh₃)₄ | - | 2-10 | A classic, versatile catalyst, though may be less effective for hindered or electron-poor partners. |
| PdCl₂(dppf) | - | 2-5 | Effective for a broad range of substrates and often shows good functional group tolerance. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos | 1-3 | Air- and moisture-stable, allowing for easier reaction setup. Highly active. |
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact yield and should be carefully considered based on the substrate's sensitivity to basic conditions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used in aqueous or biphasic solvent systems. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings, including those involving nitrogen-containing heterocycles.[6]
-
Organic Bases: In anhydrous conditions, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less common for Suzuki reactions.
Solvent Systems: Influencing Solubility and Reactivity
The solvent system must be chosen to ensure the solubility of all reactants and the catalyst. Common solvents for Suzuki couplings include:
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water to dissolve the inorganic base.
-
Aromatic Solvents: Toluene and xylenes are suitable for higher temperature reactions.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective but may lead to side reactions at elevated temperatures.
Detailed Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling with an Aryl Bromide
This protocol is adapted from established procedures for the synthesis of biaryl compounds containing the pyrrolo-pyridine scaffold.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (de-gassed)
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Solvent Addition: Add anhydrous 1,4-dioxane and de-gassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to dissolve the reagents (e.g., 0.1 M concentration of the aryl bromide).
-
Reaction: Place the flask in a pre-heated heating block and stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: Experimental workflow for a typical Suzuki coupling reaction.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid reaction optimization and library synthesis, microwave-assisted Suzuki coupling can be highly effective.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
DMF (anhydrous)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the aryl chloride, PdCl₂(dppf), and cesium carbonate.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Suzuki Couplings with this compound
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald precatalysts). |
| Catalyst inhibition | Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). | |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation of the boronic acid | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Reaction conditions too harsh | Lower the reaction temperature and/or shorten the reaction time. Consider using the corresponding boronic ester, which can be more stable. | |
| Formation of homocoupled byproducts | Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere. De-gas all solvents thoroughly. |
Applications in Drug Discovery and Materials Science
The 6-(1H-pyrrol-1-yl)pyridin-3-yl moiety is a key structural element in a variety of biologically active compounds and advanced materials.
-
Kinase Inhibitors: The pyrrolo-pyridine scaffold is present in numerous kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases. The ability to readily synthesize analogs using this compound is crucial for structure-activity relationship (SAR) studies.[2]
-
CNS-Active Agents: The electronic properties of this scaffold make it a valuable component in the design of ligands for central nervous system (CNS) receptors.
-
Organic Electronics: The extended π-system of biaryl compounds derived from this boronic acid can be exploited in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl structures. A thorough understanding of the Suzuki-Miyaura coupling mechanism and careful consideration of the catalyst, ligand, base, and solvent are essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]
-
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 2011 , 54 (10), 3451–3479. [Link]
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Parry, D. M.; Sanee, H.; Sollis, S. L. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 2002 , 67 (21), 7541-7543. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013 , 135 (34), 12877–12885. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 2006 , 45 (8), 1282-1284. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- WO 2007/040835 A2, Preparation of pyrrolotriazine derivatives for use as Janus kinase inhibitors.
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Zask, A.; Kaplan, J. A.; Wittman, M. D. et al. Pyrrolo[2,3-d]pyrimidine-Based Inhibitors of Glycogen Synthase Kinase-3. Bioorganic & Medicinal Chemistry Letters, 2009 , 19 (15), 4054-4057. [Link]
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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Introduction: Strategic Importance and Synthetic Challenges
The 6-(1H-pyrrol-1-yl)pyridine scaffold is a privileged heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into a wide range of biologically active agents, including kinase inhibitors, anti-inflammatory compounds, and central nervous system agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to assemble these complex molecules.[1][2]
This guide provides an in-depth analysis and field-proven protocols for the palladium-catalyzed cross-coupling of a key building block: (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid . While immensely useful, this substrate presents specific challenges inherent to heteroaromatic boronic acids, including a propensity for protodeboronation and potential catalyst inhibition by the pyridine nitrogen.[3] Understanding and mitigating these challenges is paramount for achieving high-yield, reproducible, and scalable syntheses. This document serves as a technical resource for researchers, chemists, and drug development professionals to navigate the intricacies of this important transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][4] A thorough understanding of this cycle is essential for rational catalyst selection and reaction optimization. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5][6]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
Reaction: Coupling of this compound pinacol ester with 4-bromoanisole.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), this compound pinacol ester (1.2–1.5 eq), and potassium phosphate (K₃PO₄, 2.0–3.0 eq). [5]2. Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere. Strict exclusion of oxygen is critical to prevent homocoupling and catalyst deactivation. [9]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add a previously degassed solvent (e.g., Dioxane or THF, to achieve a concentration of ~0.1 M) via syringe. Solvents should be degassed by sparging with argon for 20-30 minutes or by several freeze-pump-thaw cycles. [5][9]5. Reaction Conditions: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 12–24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to confirm the consumption of the limiting starting material (the aryl bromide).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary and Optimization Parameters
The optimal conditions can vary based on the specific aryl halide partner. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Source | XPhos Pd G3 (or similar) | Air-stable precatalyst ensures rapid and reliable generation of active Pd(0). [10] |
| Catalyst Loading | 1–3 mol% | Higher loadings (up to 5 mol%) may be needed for very challenging substrates like aryl chlorides. [5] |
| Ligand | XPhos / SPhos | Bulky, electron-rich ligands are essential for coupling heteroaromatic substrates. [5][11] |
| Boron Source | Pinacol Ester | Offers superior stability against protodeboronation compared to the free boronic acid. [8] |
| Equivalents | 1.2–1.5 eq | A slight excess of the boron reagent helps drive the reaction to completion. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases. K₃PO₄ works well in minimally aqueous conditions. [9][12] |
| Solvent | Dioxane, THF, Toluene | Anhydrous, degassed aprotic solvents are preferred to minimize side reactions. [5] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome activation barriers. [5] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses the most common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst failed to reduce; old Pd(0) source has oxidized. [13]2. Poor Reagent Quality: Wet solvents or reagents. [9]3. Insufficient Temperature/Time: Reaction is sluggish. | 1. Use a reliable precatalyst (e.g., XPhos Pd G3). [12][10]Increase catalyst loading. Switch to a more active ligand. 2. Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure base is dry. [9]3. Increase reaction temperature in 10 °C increments. Extend reaction time and monitor. |
| Significant Protodeboronation | 1. Presence of Water: Water in the solvent or base facilitates C-B bond cleavage. [9][14]2. Base is too Harsh/Aqueous: Some bases in aqueous media promote this side reaction. 3. Sluggish Catalysis: The desired reaction is too slow, allowing decomposition to dominate. [15] | 1. Use a boronic pinacol ester. [5][8]Ensure all reagents and solvents are rigorously dried. 2. Switch to K₃PO₄ or another anhydrous base. Minimize or eliminate water from the solvent system. 3. Use a more active catalyst/ligand system to accelerate the productive coupling. [10] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can oxidize Pd(0) to Pd(II), which can promote homocoupling. [2][9]2. Inefficient Pd(II) Reduction: If starting with a Pd(II) salt, slow reduction can lead to side reactions. | 1. This is the most critical factor. Ensure meticulous degassing of solvents and maintenance of a positive inert gas pressure throughout the reaction. [9]2. Use a Pd(0) source or a modern precatalyst that forms Pd(0) rapidly. [12][10] |
Conclusion
The successful palladium-catalyzed cross-coupling of this compound is a highly achievable goal that relies on a modern understanding of catalysis. By prioritizing the mitigation of protodeboronation through the use of stable boronic esters and leveraging the power of bulky, electron-rich phosphine ligands via air-stable precatalysts, researchers can reliably access complex molecular architectures. A methodical approach, beginning with high-quality reagents, strict adherence to inert atmosphere techniques, and systematic optimization, will ensure consistent and high-yielding results in the synthesis of novel therapeutics and advanced materials.
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling, Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Sperger, T. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
D. J. C. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 45(6), 910–922. [Link]
-
Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Navas, D., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ChemistrySelect. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. reddit.com [reddit.com]
- 14. aspuru.substack.com [aspuru.substack.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
cross-coupling of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid with aryl halides
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid with a variety of aryl halides. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The pyrrole and pyridine moieties, in particular, are significant pharmacophores found in numerous biologically active compounds, including anticancer and anti-HIV agents.[4][5] The ability to efficiently couple the (6-(1H-Pyrrol-1-yl)pyridin-3-yl) scaffold with diverse aryl systems opens avenues for the rapid generation of novel molecular entities with potential therapeutic applications.[2][6]
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_intermediate [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; transmetalation [label="Transmetalation", shape=plaintext]; ar_pd_ar [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X", shape=plaintext]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext];
pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd_intermediate [label=""]; aryl_halide -> oxidative_addition [style=dashed, arrowhead=none]; pd_intermediate -> transmetalation [label=""]; boronic_acid -> transmetalation [style=dashed, arrowhead=none]; transmetalation -> ar_pd_ar [label=""]; ar_pd_ar -> reductive_elimination [label=""]; reductive_elimination -> product [label=""]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; } caption="Suzuki-Miyaura Catalytic Cycle"
General Protocol for Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (Commercially available or synthesized)[11][12]
-
Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand)[13]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[9]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture with water)[14]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.
Experimental Procedure
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label=" Add reagents\nto flask"]; B -> C [label=" Heat and stir"]; C -> D [label=" Quench and\nextract"]; D -> E [label=" Isolate crude\nproduct"]; E -> F [label=" Obtain pure\nproduct"]; } caption="Experimental Workflow Diagram"
Step-by-Step Method:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. If using a solid catalyst and ligand, they can be added in the first step. If using a solution, add it at this stage. Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Palladium Catalyst | For general applications, Pd(PPh₃)₄ (1-5 mol%) is a robust choice. For challenging substrates, such as heteroaryl chlorides or sterically hindered partners, consider more active catalysts like those derived from Buchwald or other specialized ligands.[15] | Low or no conversion: Increase catalyst loading or switch to a more active catalyst system. Ensure the catalyst is not deactivated. |
| Ligand | The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl halides, electron-poor phosphine ligands can be effective. For electron-poor halides, electron-rich and bulky ligands are often preferred.[16] | Side reactions (e.g., homocoupling): A different ligand may suppress unwanted side reactions. A 1:2 or 1:4 Pd:ligand ratio for monodentate ligands is a good starting point.[17] |
| Base | The base activates the boronic acid for transmetalation. K₂CO₃ is a common and effective choice. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[9][18] | Incomplete reaction: A stronger base may be required to facilitate transmetalation. The choice of base can also be solvent-dependent.[14] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, toluene, and THF are commonly used. The addition of water can sometimes accelerate the reaction, particularly with inorganic bases.[9][19] | Poor solubility or slow reaction: A solvent screen may be necessary. For highly polar substrates, aqueous solvent mixtures can be beneficial.[20] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. | Decomposition of starting materials or product: Lower the reaction temperature. |
| Boronic Acid Stability | Heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond).[21] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can compensate for this. Anhydrous conditions can also mitigate this side reaction.[17][22] | Low yield due to protodeboronation: Use a more stable boronic ester derivative (e.g., a pinacol ester).[22] |
Common Side Reactions
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to reduced yields of the desired product.[23]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by careful control of reaction conditions and catalyst choice.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by acidic or basic conditions and the presence of water.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene.
By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura can be a highly efficient and versatile method for the synthesis of a wide range of valuable compounds for research and drug development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ScienceDirect. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]
-
ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, December 14). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
American Chemical Society. (2026, January 16). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
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- 23. youtube.com [youtube.com]
Application Note & Protocol: Synthesis of Biaryl Compounds Using (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrolopyridine Biaryl Scaffolds
Biaryl structures are fundamental motifs in numerous fields, including medicinal chemistry, agrochemicals, and materials science.[1][2] They are prevalent in a wide array of natural products and clinically approved drugs.[2] The fusion of a pyrrole ring with a pyridine core, as seen in the pyrrolopyridine scaffold, creates a unique electronic and structural entity that is of high interest in drug discovery.[3][4] These scaffolds can act as bioisosteres for purine rings, enabling them to function as kinase inhibitors for therapeutic applications, most notably in oncology.[4]
The synthesis of biaryl compounds containing this valuable scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out as one of the most versatile and widely used methods for creating C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of reagents.[6][7]
This guide provides a detailed protocol for the use of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid , a key building block for introducing the pyrrolopyridine moiety into target molecules. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer a robust experimental protocol, and discuss critical parameters for optimization and success.
Reagent Profile: this compound
Understanding the properties of your key reagent is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 899436-83-0 | [8] |
| Molecular Formula | C9H9BN2O2 | [9] |
| Molecular Weight | 188.00 g/mol | [10] |
| Appearance | Off-white to light yellow solid | Typical Supplier Data |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Typical Supplier Data |
Scientist's Note (Expertise & Experience): Heteroaryl boronic acids, particularly those containing nitrogen, present unique challenges. The pyrrole-substituted pyridine ring in this reagent has two key features:
-
π-Deficient Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen can slow the crucial transmetalation step in the catalytic cycle.[11]
-
Lewis Basic Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[11]
-
Protodeboronation Risk: Like many heteroaryl boronic acids, this reagent is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), reducing the yield of the desired biaryl product.[11]
The choice of catalyst, ligand, base, and solvent in the following protocol is specifically designed to mitigate these challenges.
The Underpinning Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[12][13] Understanding this mechanism is crucial for troubleshooting and optimizing your reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[7][12]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[6][13]
-
Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Workflow Overview
Caption: Experimental workflow for biaryl synthesis.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aryl Bromide (Ar-Br) | - | (e.g., 200 mg) | 1.0 mmol | 1.0 |
| This compound | 188.00 | 226 mg | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Rationale (Trustworthiness): Using an oven-dried flask minimizes residual water, which can contribute to the undesired protodeboronation side reaction. A slight excess of the boronic acid (1.1-1.5 equiv) is standard practice to drive the reaction to completion, compensating for any potential homocoupling or degradation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Rationale (Expertise): The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the setup and reaction is critical for catalytic turnover and achieving high yields.
-
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Stir the mixture for 5 minutes to form a suspension. Finally, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), in one portion.
-
Rationale (Expertise): A mixed solvent system like dioxane/water is highly effective. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps.
-
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Rationale (Trustworthiness): Heating is required to overcome the activation energy for the catalytic steps, particularly for less reactive aryl halides. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the limiting reactant (typically the aryl bromide) indicates completion. This reaction typically takes 4-16 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Rationale: This step quenches the reaction and begins the purification process by partitioning the components between an organic and an aqueous layer. The desired biaryl product will be in the organic layer, while the inorganic salts and excess base will move to the aqueous layer.
-
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 20 mL). Combine all organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution, 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify the material using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often a gradient of ethyl acetate in hexanes is effective.
-
Rationale (Trustworthiness): Chromatography is essential to remove the palladium catalyst residues, ligand byproducts, and any unreacted starting materials or side products to yield the pure biaryl compound.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor choice of base. | 1. Use a fresh bottle of catalyst. Consider a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos).[14] 2. Increase the reaction temperature in 10°C increments. 3. Try a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). |
| Significant Protodeboronation | 1. Excess water in solvents. 2. Reaction run for too long. 3. Base is too strong/hydrolytic. | 1. Use anhydrous solvents. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Consider a milder base like Cesium Fluoride (CsF) in an alcohol solvent.[14] |
| Formation of Homocoupled Side Products | 1. Oxygen contamination leading to side reactions. 2. Reaction temperature is too high. | 1. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. 2. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of complex biaryl molecules. By employing this compound as a coupling partner, researchers can readily access valuable pyrrolopyridine-containing scaffolds for drug discovery and materials science. Careful attention to the reaction setup, particularly maintaining an inert atmosphere and choosing the appropriate conditions to minimize side reactions like protodeboronation, is key to achieving high yields and purity. This protocol provides a robust and well-rationalized starting point for your synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. [Link]
-
ResearchGate. Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubChem. This compound. [Link]
-
MDPI. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]
-
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-
MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
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-
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-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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Application Notes and Protocols for the Preparation of Derivatives from (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Introduction: The Versatility of the Pyrrol-Pyridine Scaffold
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. The pyrrole and pyridine moieties are prevalent in a vast array of biologically active compounds and functional materials.[1][2][3] The presence of the boronic acid group opens a gateway to a multitude of chemical transformations, enabling the facile construction of complex molecular architectures. This guide provides detailed protocols and insights for the synthesis of derivatives from this versatile boronic acid, with a focus on two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura and Chan-Lam couplings.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles to empower effective and efficient synthesis.
Core Methodologies for Derivatization
The primary avenues for derivatizing this compound involve the formation of new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds.
The Suzuki-Miyaura Cross-Coupling Reaction: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][5] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of reactants.[6]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[7][8] This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol and can often be performed under mild conditions, open to the air.[1][7]
Mechanism of the Chan-Lam Coupling:
The mechanism of the Chan-Lam coupling is more complex and still a subject of some debate, but a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[8]
Caption: A simplified representation of a proposed Chan-Lam coupling catalytic cycle.
Experimental Protocols
The following protocols provide a robust starting point for the derivatization of this compound. As with any chemical reaction, optimization may be necessary to achieve the best results for a specific substrate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
This protocol details the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if required, the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Suggested Reaction Parameters for Suzuki-Miyaura Coupling:
| Parameter | Suggested Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of catalyst can significantly impact reaction efficiency. For heteroaryl substrates, catalysts with bulky, electron-rich phosphine ligands are often beneficial.[9] |
| Ligand | SPhos, XPhos, RuPhos | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The choice of ligand is often critical for successful coupling with challenging substrates.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Stronger bases like Cs₂CO₃ are often effective for less reactive substrates.[9] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water | The choice of solvent can influence solubility and reaction kinetics. A mixture of an organic solvent and water is often used. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, but care should be taken to avoid decomposition of starting materials or products. |
Protocol 2: Chan-Lam Coupling for the Synthesis of Aryl-Amine and Aryl-Ether Derivatives
This protocol outlines the copper-catalyzed coupling of this compound with an amine, alcohol, or phenol.
Materials:
-
This compound
-
Amine, alcohol, or phenol
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (optional, e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeOH, Toluene)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Caption: General workflow for a Chan-Lam coupling reaction.
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 - 2.0 equivalents), the amine, alcohol, or phenol (1.0 equivalent), and the copper catalyst (10-20 mol% or stoichiometric).
-
Add the solvent and, if required, the base.
-
Stir the reaction mixture vigorously at room temperature or with heating. The reaction is often run open to the atmosphere to allow for the use of oxygen as the terminal oxidant.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with water and brine. For amine products, an acidic wash may be necessary to remove excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table of Suggested Reaction Parameters for Chan-Lam Coupling:
| Parameter | Suggested Conditions | Rationale and Considerations |
| Copper Catalyst | Cu(OAc)₂, CuI, Cu₂O | Copper(II) acetate is a commonly used and effective catalyst. The choice of catalyst can depend on the specific substrates.[7] |
| Base | Pyridine, Et₃N, K₂CO₃ (often optional) | A base can facilitate the reaction, particularly with less nucleophilic amines or alcohols. Pyridine can also act as a ligand.[7] |
| Solvent | CH₂Cl₂, MeOH, Toluene, DMF | The choice of solvent can impact solubility and reaction rate. Dichloromethane and methanol are common choices for room temperature reactions. |
| Temperature | Room Temperature to 80 °C | Many Chan-Lam couplings proceed efficiently at room temperature, but heating may be required for less reactive substrates. |
| Atmosphere | Air (Oxygen) | Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[7] |
Purification and Characterization of Derivatives
Purification:
-
Extraction: A standard aqueous work-up is typically the first step in purification to remove inorganic salts and water-soluble impurities. For basic products, an acidic wash can be employed, and for acidic products, a basic wash can be used.
-
Column Chromatography: This is the most common method for purifying the final products. The choice of eluent will depend on the polarity of the compound. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivative. The disappearance of the boronic acid proton signal and the appearance of new signals corresponding to the coupled moiety are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor choice of ligand/base/solvent, low reaction temperature. | Use a fresh catalyst, screen different ligands, bases, and solvents. Increase the reaction temperature. |
| Protodeboronation | Presence of water or acidic protons, prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Minimize reaction time. The use of a milder base may also help. |
| Homocoupling of Boronic Acid | Certain catalyst/ligand combinations, presence of oxygen. | Degas the reaction mixture thoroughly for Suzuki couplings. Adjust the catalyst and ligand system. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Optimize the reaction to drive it to completion to minimize starting material contamination. Explore different solvent systems for chromatography or consider recrystallization. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for the construction of new C-C, C-N, and C-O bonds. By understanding the principles behind these reactions and carefully selecting the reaction conditions, researchers can effectively utilize this building block to create novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate these synthetic endeavors.
References
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017). ACS Catalysis. [Link]
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Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2004). ResearchGate. Retrieved from [Link]
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Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved from [Link]
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Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. (2021). The Journal of Organic Chemistry. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). Journal of the American Chemical Society. [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2022). Nature Communications. [Link]
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Chan–Lam amination of secondary and tertiary benzylic boronic esters. (2021). White Rose Research Online. [Link]
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Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2005). Acta Poloniae Pharmaceutica. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
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The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (2014). Journal of the American Chemical Society. [Link]
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Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (2022). Journal of the American Chemical Society. [Link]
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An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (2002). The Journal of Organic Chemistry. [Link]
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Purification of boronic acids? (2017, December 19). Reddit. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls. (2005). Durham e-Theses. [Link]
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3-pyridylboronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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An Efficient One-step Synthesis of Hetero-biaryl Pyrazolo[3,4-b]pyridines via Indole-ring Opening. (2009). SNU Chemical Biology Lab. [Link]
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Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). RSC Advances. [Link]
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Recent advances in Chan-Lam Coupling Reaction. (2021). ResearchGate. Retrieved from [Link]
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Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. (2024). ResearchGate. Retrieved from [Link]
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NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. (2015). ResearchGate. Retrieved from [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]
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The Versatility of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Organic Electronics and Sensing
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid is a specialized organic compound that stands at the intersection of several key areas in materials science.[1][2][3] Its unique molecular architecture, featuring a boronic acid group, a pyridine ring, and a pyrrole moiety, makes it a highly valuable precursor for the synthesis of advanced functional materials. Boronic acids are renowned for their versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[4][5][6] The presence of the nitrogen-rich pyridine and pyrrole heterocycles imparts specific electronic and photophysical properties that are highly sought after in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and highly sensitive chemical sensors.
This comprehensive guide delves into the practical applications of this compound in materials science. It provides not only a theoretical framework but also detailed, actionable protocols for its utilization in the synthesis of hole-transporting materials for OLEDs and as a core component in fluorescent chemosensors. The methodologies described herein are designed to be robust and reproducible, empowering researchers to explore the full potential of this versatile building block.
Part 1: Application in Organic Light-Emitting Diodes (OLEDs) - Synthesis of a Novel Hole-Transporting Material
The design of efficient and stable hole-transporting materials (HTMs) is a critical aspect of OLED technology. The ideal HTM should possess appropriate HOMO energy levels for efficient hole injection from the anode, high hole mobility for effective charge transport, and excellent thermal and morphological stability. The unique electronic properties of the pyrrole and pyridine rings in this compound make it an excellent candidate for incorporation into novel HTM architectures.
Scientific Rationale
The proposed application leverages the Suzuki-Miyaura cross-coupling reaction to synthesize a star-shaped HTM. This molecular design often leads to materials with high glass transition temperatures and good film-forming properties, which are crucial for device longevity and performance. The pyrrole-substituted pyridine core of our target boronic acid is expected to contribute favorably to the electronic properties of the final HTM.
Experimental Workflow: Synthesis of a Star-Shaped HTM
This protocol outlines the synthesis of a novel star-shaped hole-transporting material, Tris(4-((6-(1H-pyrrol-1-yl)pyridin-3-yl)phenyl)amine), utilizing this compound and tris(4-bromophenyl)amine as key reactants.
Caption: Synthetic workflow for a novel hole-transporting material.
Detailed Protocol: Synthesis of Tris(4-((6-(1H-pyrrol-1-yl)pyridin-3-yl)phenyl)amine)
Materials:
-
This compound (1.1 eq)
-
Tris(4-bromophenyl)amine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tris(4-bromophenyl)amine (1.0 eq), this compound (1.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water.
-
Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux at 80°C and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Expected Value |
| Purity (by HPLC) | > 99.5% |
| HOMO Level | -5.2 to -5.5 eV |
| Glass Transition Temp. (Tg) | > 120 °C |
Part 2: Application in Fluorescent Chemosensors - Detection of Metal Ions
The intrinsic fluorescence of aromatic compounds can be modulated by the presence of specific analytes. Boronic acids are well-known for their ability to interact with various species, including metal ions, leading to changes in their photophysical properties.[7][8] This section outlines the application of this compound as a selective fluorescent chemosensor for the detection of ferric ions (Fe³⁺).
Scientific Rationale
The sensing mechanism is based on the interaction between the Fe³⁺ ions and the nitrogen atoms of the pyridine and pyrrole rings, as well as the boronic acid moiety. This interaction can lead to the quenching of the intrinsic fluorescence of the molecule through a photoinduced electron transfer (PET) process. The pyrrole and pyridine units provide a pre-organized binding site for the metal ion, enhancing the selectivity of the sensor.
Experimental Workflow: Fluorescent Sensing of Fe³⁺
This workflow describes the preparation of the sensor solution and the subsequent fluorescence titration experiment to evaluate its sensing performance.
Caption: Workflow for evaluating the fluorescent sensing capabilities.
Detailed Protocol: Fluorescent Detection of Fe³⁺
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water
-
Ferric chloride (FeCl₃) and other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.) for selectivity studies
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in DMSO. Prepare 10 mM stock solutions of the metal salts in deionized water.
-
Sensor Solution Preparation: In a series of vials, prepare solutions containing a final concentration of 10 µM of the boronic acid sensor in a 1:9 DMSO/water mixture.
-
Titration: To each vial, add increasing amounts of the FeCl₃ stock solution to achieve final Fe³⁺ concentrations ranging from 0 to 100 µM.
-
Fluorescence Measurement: After a 5-minute incubation period at room temperature, record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined by measuring the absorption spectrum of the sensor and choosing the wavelength of maximum absorption.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
Selectivity Study: Repeat the fluorescence measurement with other metal ions at a high concentration (e.g., 100 µM) to assess the selectivity of the sensor for Fe³⁺.
| Parameter | Expected Outcome |
| Fluorescence Change | Significant quenching upon addition of Fe³⁺ |
| Limit of Detection (LOD) | In the micromolar range |
| Selectivity | High selectivity for Fe³⁺ over other common metal ions |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of a reactive boronic acid group and electronically active heterocyclic moieties opens up a wide range of possibilities in organic electronics and sensor technology. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in creating novel hole-transporting materials for high-performance OLEDs and selective fluorescent chemosensors. Future research could focus on further functionalization of the pyrrole or pyridine rings to fine-tune the material's properties for specific applications, such as tuning the emission color in OLEDs or enhancing the sensitivity and selectivity of sensors for other analytes of interest.
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Application Note: Accelerated Synthesis of Bi-heteroaryl Scaffolds via Microwave-Assisted Suzuki Coupling with (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of bi-heteroaryl compounds using (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid as a key building block. By leveraging the advantages of focused microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances reproducibility compared to conventional heating methods.[2][3] We will explore the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into optimization and troubleshooting for this powerful synthetic transformation.
Introduction: The Imperative for Speed and Efficiency
In drug discovery and development, the rapid assembly of diverse molecular libraries is paramount. The Suzuki-Miyaura coupling has become a favored method for constructing biaryl and heteroaryl moieties, which are prevalent scaffolds in a vast array of natural products and pharmaceuticals.[4] The specific reactant, this compound, offers a versatile platform for introducing a pyrrole-substituted pyridine unit, a common motif in biologically active molecules.
Conventional heating methods for Suzuki couplings, however, often require long reaction times and can lead to the degradation of sensitive substrates, including certain heteroaryl boronic acids prone to protodeboronation.[5] Microwave-assisted organic synthesis (MAOS) addresses these challenges directly. Microwave irradiation provides efficient, uniform, and rapid "in-core" heating of the reaction mixture, a stark contrast to the slower, surface-based heat transfer of a traditional oil bath.[6][7] This leads to a significant acceleration of reaction rates, often by orders of magnitude, minimizing the formation of byproducts and preserving the integrity of thermally sensitive reagents.[8]
Mechanistic Rationale and Key Considerations
The efficacy of the Suzuki-Miyaura coupling relies on a palladium-catalyzed cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9] Understanding these steps is crucial for rational protocol design.
Causality Behind Experimental Choices:
-
The Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher activity and stability, especially for challenging substrates like heteroaryl chlorides.[10][11][12] For this protocol, we select a widely available and robust catalyst to ensure broad applicability.
-
The Base: The base plays a critical role that is not fully understood but is essential for the reaction to proceed.[13] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[10][14][15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect reaction rates and yields, with stronger bases sometimes being necessary for less reactive coupling partners.[16]
-
The Solvent: Microwave heating requires a solvent with a dipole moment to absorb energy effectively.[2] A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is ideal. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[4]
-
Heteroaryl Substrates: Pyridine-containing boronic acids can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium center, inhibiting catalytic activity.[17] The rapid, high-temperature conditions achieved with microwave heating can help overcome this coordination and drive the reaction forward efficiently.[18]
Experimental Protocol
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >95% | Commercial | Store under inert gas. |
| Aryl Bromide (Ar-Br) | >97% | Commercial | Substrate for coupling. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | Air-sensitive catalyst. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial | Base. Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial | Degas before use by sparging with N₂ or Ar for 15-20 minutes. |
| Deionized Water | N/A | In-house | Degas before use. |
| Microwave Reaction Vial | 10 mL | CEM, Biotage, etc. | Must be specifically designed for microwave chemistry. |
| Magnetic Stir Bar | N/A | N/A | Sized appropriately for the reaction vial. |
Instrumentation
-
A dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature and pressure is required. Multi-mode ovens are less suitable due to uneven heating.[19]
Step-by-Step Procedure
The following workflow outlines the process from setup to product isolation.
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Adding Reagents: In ambient atmosphere (unless reagents are exceptionally sensitive), add the following solids to the vial:
-
Aryl Bromide (0.50 mmol, 1.0 equiv)
-
This compound (0.60 mmol, 1.2 equiv)
-
Potassium Carbonate (1.0 mmol, 2.0 equiv), finely powdered
-
Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv)
-
-
Solvent Addition: Add 4.0 mL of a degassed 3:1 mixture of 1,4-dioxane and water.
-
Sealing and Purging: Securely cap the vial. Purge the vial with an inert gas (Nitrogen or Argon) for 2-3 minutes by inserting a needle through the septum for gas inlet and another for outlet.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up: Open the vial and dilute the reaction mixture with 15 mL of ethyl acetate and 15 mL of water. Transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Summary of Reaction Parameters
| Parameter | Value |
| Scale (Aryl Bromide) | 0.50 mmol |
| This compound | 1.2 equivalents |
| Pd(PPh₃)₄ Catalyst Loading | 5 mol % |
| Base (K₂CO₃) | 2.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O (3:1, v/v) |
| Total Volume | 4.0 mL |
| Microwave Temperature | 120 °C |
| Reaction Time | 15 minutes |
| Expected Yield | 75-95% (substrate dependent) |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently active base or poor quality boronic acid.3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., an XPhos-based G2/G3 precatalyst).[18]2. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure boronic acid is pure.3. Increase temperature to 140-150 °C. |
| Significant Starting Material Remaining | 1. Reaction time too short.2. Low catalyst efficiency. | 1. Increase reaction time to 20-30 minutes.2. Increase catalyst loading to 7-10 mol %. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Catalyst decomposition leading to palladium black. | Use a more stable ligand/precatalyst. Ensure proper degassing of solvents to remove oxygen. |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under the reaction conditions (hydrolysis).[5] | 1. Use a higher concentration of reagents.2. Decrease reaction time or temperature.3. Use anhydrous conditions with a fluoride source (e.g., CsF) instead of an aqueous base.[17] |
Conclusion
This application note demonstrates a robust and highly efficient protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. By employing microwave irradiation, the synthesis of valuable bi-heteroaryl structures can be achieved in minutes with high yields. This method offers a significant improvement in efficiency, aligning with the principles of green chemistry by reducing energy consumption and reaction times, making it an invaluable tool for researchers in medicinal chemistry and materials science.[19][20]
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki reaction. Wikipedia.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH National Library of Medicine.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
-
Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering.
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. NIH National Library of Medicine.
-
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online.
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group, University of Cambridge.
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH National Library of Medicine.
-
Rapid microwave-promoted Suzuki cross coupling reaction in water. Sci-Hub.
-
Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry (RSC Publishing).
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
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- 2. ijrpas.com [ijrpas.com]
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- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 20. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Prepared by the Senior Application Scientist Team
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form C-C bonds.[1] However, its application to complex substrates, particularly those involving nitrogen-containing heterocycles like (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid, can present significant challenges leading to diminished yields. This boronic acid, while a valuable building block in pharmaceutical and materials science, possesses structural features—a Lewis basic pyridine nitrogen and an electron-rich pyrrole ring—that can complicate the catalytic cycle.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields with this specific substrate. We will move beyond generic advice to address the mechanistic hurdles unique to this and similar heteroaryl boronic acids, empowering you to optimize your reactions with a robust, evidence-based approach.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial problems.
Q1: My reaction is showing little to no product formation. Where should I begin troubleshooting?
A: Start by verifying the integrity of your foundational components and setup. The most frequent culprits for complete reaction failure are:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of solvents or a compromised inert atmosphere can kill the catalyst before the reaction begins. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Boronic Acid Quality: Boronic acids can degrade, especially when exposed to air and moisture over time.[2][3] It is recommended to use a fresh, properly stored batch of this compound. See Protocol 2 for a simple NMR quality control check.
-
Base and Solvent Purity: Ensure your base is finely powdered and dry, and use anhydrous, peroxide-free solvents.[2]
Q2: I am recovering my aryl halide starting material and observing a significant amount of 2-(1H-pyrrol-1-yl)pyridine. What is the primary cause?
A: This is a classic sign of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[4] Heteroaryl boronic acids are particularly susceptible to this pathway.[5][6] The pyridine nitrogen in your substrate can exacerbate this issue.[4][7]
-
To mitigate this: Consider using a more stable boronic ester derivative (e.g., a pinacol ester), which can be less prone to protodeboronation.[2] Alternatively, using a catalyst system that promotes rapid oxidative addition and transmetalation can allow the desired coupling to outcompete the rate of protodeboronation.[8] Strictly anhydrous reaction conditions can also be beneficial.[5]
Q3: My reaction starts, as confirmed by early TLC or LCMS analysis, but stalls after an hour or two with significant starting material remaining. Why?
A: This points towards catalyst deactivation or poisoning during the reaction.
-
Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen, shutting down the catalyst.
-
Catalyst Poisoning: The Lewis basic pyridine nitrogen on your substrate or product can coordinate strongly to the palladium center, inhibiting its catalytic activity.[5][9] Using bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) can often prevent this by creating a sterically hindered environment around the metal that disfavors product inhibition.[8][10]
Q4: My yield is low, and purification is complicated by several close-running spots on my TLC plate. What are the likely byproducts?
A: Besides the protodeboronation byproduct, two other common side reactions create impurities:
-
Aryl Halide Homocoupling: Your starting aryl halide reacts with itself. This is often promoted by the presence of oxygen.
-
Boronic Acid Homocoupling (Glaser-type): Your boronic acid reacts with itself.
-
Dehalogenation: Your aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2]
Thorough degassing and the use of high-purity reagents are critical to minimizing all of these side reactions.
Section 2: Systematic Troubleshooting Guide
Follow this logical workflow to systematically diagnose and solve low-yield issues.
Step 1: Pre-Reaction Checklist — Validating Your Inputs
The quality of your starting materials is non-negotiable. Garbage in, garbage out.
-
This compound Quality:
-
Storage: Store in a desiccator or glovebox, away from light and moisture.
-
Appearance: It should be a free-flowing solid. Clumped or discolored material may indicate decomposition.
-
Quality Control: Before use, run a simple ¹H NMR in DMSO-d₆. Look for the characteristic broad singlet of the B(OH)₂ protons and sharp, well-defined aromatic signals. Significant peak broadening or the appearance of signals corresponding to the protodeboronated byproduct are red flags. Refer to Appendix: Protocol 2 for a standard procedure.
-
-
Aryl Halide & Other Reagents:
-
Use high-purity aryl halide (≥98%).
-
Ensure all other reagents meet the necessary quality standards for catalytic reactions.
-
-
Solvent & Base Preparation:
-
Solvents: Use anhydrous, Sure/Seal™ grade solvents or freshly dried and distilled solvents. Ethereal solvents like THF and dioxane must be checked for peroxides.[2]
-
Degassing is CRITICAL: Before use, all solvents (including any water used in the reaction) must be rigorously degassed to remove dissolved oxygen. This can be done by sparging with argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles.[2][7]
-
Bases: Use a high-purity, anhydrous base. If it has been opened, dry it in an oven or under high vacuum before use. Ensure it is finely powdered to maximize surface area.[2]
-
Step 2: Optimizing Reaction Parameters
If your reagents are pristine, the issue lies in the reaction conditions. The interplay between catalyst, ligand, base, and solvent is crucial for heteroaryl couplings.
The Catalytic System (Palladium & Ligand)
The choice of ligand is arguably the most critical factor for coupling challenging nitrogen heterocycles. Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to promote the key steps of oxidative addition and reductive elimination while resisting catalyst poisoning.[8][10]
| Catalyst/Ligand System | Key Advantages for this Substrate | Considerations |
| Pd₂(dba)₃ + SPhos/XPhos/RuPhos | (Recommended) Excellent for electron-rich and heteroaryl substrates. Bulky ligands accelerate reductive elimination and prevent product inhibition.[8][10] | Air-sensitive; requires careful handling. Use of pre-catalysts is often more convenient. |
| XPhos Pd G3/SPhos Pd G3 | (Highly Recommended) Air-stable pre-catalysts that rapidly generate the active Pd(0) species in solution.[8] This rapid activation can outpace protodeboronation. | Higher cost, but often worth it for reliability and high yields. |
| Pd(dppf)Cl₂ | A common and reasonably robust catalyst. | May be less effective than Buchwald systems for this specific challenging coupling; can be prone to stalling. |
| Pd(PPh₃)₄ | Not recommended for this substrate. Prone to catalyst poisoning and slow reaction rates with heteroaryl substrates.[11] | Often leads to low yields and significant side reactions. |
The Base
The base plays a critical role in activating the boronic acid by converting it to a more nucleophilic boronate anion (RB(OH)₃⁻), which is the active species in the transmetalation step.[12][13][14]
| Base | Solvent System | Strengths & Weaknesses |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Strong, effective base. Often provides good results with heteroaryl substrates.[8][15] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Common, effective bases. Cs₂CO₃ is more soluble and can sometimes accelerate reactions.[16] |
| Potassium trimethylsilanolate (TMSOK) | Anhydrous DME, Dioxane | A soluble, anhydrous base system that can be highly effective at preventing protodeboronation.[5] |
| KF | Anhydrous Dioxane, THF | A mild base that can be effective, especially if the coupling partner is sensitive to stronger bases.[14] |
The Solvent
The solvent choice influences solubility, reaction rate, and the extent of side reactions.
| Solvent System | Comments |
| Dioxane / H₂O (e.g., 4:1 to 10:1) | A very common and often effective system. Water helps dissolve the inorganic base and facilitates boronate formation.[8] |
| Toluene / H₂O | Similar to dioxane/water, a good non-polar/polar mixture. |
| Anhydrous Dioxane or THF | Can significantly reduce protodeboronation.[5] Best used with a soluble anhydrous base like TMSOK. |
| Isopropanol (IPA) | Has been shown to be effective in minimizing protodeboronation for some heteroaryl boronic acids.[17] |
Step 3: Reaction Setup & Execution — Technique Matters
Flawless execution under an inert atmosphere is paramount. Casual technique is a common source of failure. Standard Schlenk line or glovebox techniques are strongly recommended.[18][19]
Workflow for Rigorous Inert Atmosphere Setup
Caption: Rigorous workflow for setting up an air-sensitive Suzuki reaction.
Section 3: Understanding the Mechanism & Side Reactions
The Suzuki-Miyaura Catalytic Cycle
A simplified representation of the accepted catalytic cycle is shown below. Low yields often result from a bottleneck in one of these three key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
The Protodeboronation Problem with Pyridine Boronic Acids
Protodeboronation is the protonolysis of the carbon-boron bond, a destructive side reaction that competes with transmetalation.[4] For heteroaromatic boronic acids containing a basic nitrogen, like your substrate, this process can be particularly rapid. Under neutral or slightly acidic conditions, the pyridine nitrogen can be protonated, forming a zwitterionic species that may facilitate the C-B bond cleavage.[4][7] While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the risk remains significant, especially in the presence of water and at elevated temperatures.[7][20]
Strategies to Combat Protodeboronation:
-
Use a Boronic Ester: Pinacol or neopentyl glycol esters are more sterically hindered and electronically less susceptible to protonolysis.[5][6]
-
Fast Catalysis: Employ a highly active pre-catalyst (e.g., a Buchwald G3 pre-catalyst) to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[8]
-
Anhydrous Conditions: Removing water, the primary proton source, can dramatically suppress this side reaction.[5]
Section 4: Appendices
Protocol 1: Recommended Starting Conditions for Suzuki Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Degassed Water
-
Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3 catalyst.
-
Seal the flask with a septum, and attach it to a Schlenk line.
-
Evacuate the flask under high vacuum for 5 minutes and gently backfill with argon or nitrogen. Repeat this cycle two more times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and then the degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the aryl halide.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quality Control of Boronic Acid via ¹H NMR
-
Dissolve ~5 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum.
-
Checkpoints:
-
Observe the aromatic protons. They should be sharp and well-resolved.
-
Look for a broad singlet corresponding to the two protons of the B(OH)₂ group. Its chemical shift can vary.
-
Compare the spectrum to a reference or to the spectrum of a known good batch.
-
Critically, check for the presence of signals corresponding to 2-(1H-pyrrol-1-yl)pyridine, the protodeboronated byproduct. The presence of >5% of this impurity suggests significant degradation.
-
References
-
Matos, K., Soderquist, J. A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Rosales, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3147-3152. Retrieved from [Link]
-
Dander, J. E., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
Lee, H., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. Retrieved from [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Cook, X. A. F., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Retrieved from [Link]
-
Theaker, S. M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Bio, M. M., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]
-
de Gombert, A., Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20834-20845. Retrieved from [Link]
-
Request PDF. (2024). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]
-
ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Kotha, S., Lahiri, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate user discussion. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Boron-Chem. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. Retrieved from [Link]
-
Parry, P. R., et al. (2024). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved from [Link]
-
Brew, J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kudo, N., Perseghini, M., Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. nbinno.com [nbinno.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid and its Products
Welcome to the technical support center for the purification of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we will address common challenges and provide practical, field-tested solutions to ensure the integrity and purity of your compounds.
I. Understanding the Molecule and Its Challenges
This compound is a heteroaromatic boronic acid crucial for forming carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure, featuring both a pyridine and a pyrrole ring, presents unique purification challenges. The nitrogen atoms can interact with silica gel, and the boronic acid moiety is susceptible to degradation pathways like protodeboronation and oxidation.[3][4]
This guide provides a systematic approach to troubleshooting common issues encountered during the purification of the parent boronic acid and its subsequent cross-coupled products.
II. Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification of the title boronic acid.
Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography
Question: I am trying to purify crude this compound using standard silica gel chromatography, but I'm experiencing significant product loss on the column. What is happening and how can I fix it?
Answer: This is a frequent problem arising from the interaction between the Lewis acidic boronic acid and the acidic silanol groups on the silica surface, leading to strong adsorption or even decomposition.[5] The nitrogen atoms in the pyridine and pyrrole rings can also contribute to this issue.
Causality & Solution Pathway:
// Nodes A [label="Problem:\nLow recovery of boronic acid\nfrom silica column", fillcolor="#EA4335"]; B [label="Root Cause:\nStrong interaction with acidic\nsilanol groups on silica", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solution 1:\nDeactivate Silica Gel", fillcolor="#34A853"]; D [label="Solution 2:\nAlternative Purification", fillcolor="#34A853"]; E [label="Method A:\nBase Treatment (e.g., NEt3)", fillcolor="#4285F4"]; F [label="Method B:\nBoric Acid Impregnation", fillcolor="#4285F4"]; G [label="Method C:\nRecrystallization", fillcolor="#4285F4"]; H [label="Method D:\nAcid/Base Wash", fillcolor="#4285F4"];
// Edges A -> B [label=" is caused by"]; B -> C [label=" can be addressed by"]; B -> D [label=" or"]; C -> E [label=" e.g."]; C -> F [label=" e.g."]; D -> G [label=" e.g."]; D -> H [label=" e.g."]; } dot Caption: Decision workflow for low recovery from silica gel.
Detailed Protocols:
-
Solution 1A: Deactivating Silica Gel with Triethylamine (NEt3)
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 0.5-1% (v/v) of triethylamine to the slurry.
-
Allow the slurry to stand for 15-20 minutes before packing the column.
-
Incorporate the same percentage of triethylamine into your mobile phase. This neutralizes the acidic sites on the silica, minimizing product adsorption.[5]
-
-
Solution 1B: Recrystallization Recrystallization is often a superior method for purifying boronic acids when suitable solvent systems can be identified.[6][7]
-
Perform small-scale solubility tests with various solvents (e.g., ethyl acetate, acetonitrile, ethanol/water mixtures).
-
Dissolve the crude boronic acid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
-
Solution 1C: Acid/Base Extraction This classical approach leverages the amphoteric nature of the boronic acid.[7][8]
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1 M Na2CO3) to form the water-soluble boronate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to a pH of ~4-5, causing the pure boronic acid to precipitate.[1]
-
Extract the precipitated boronic acid back into an organic solvent, dry, and concentrate.
-
Issue 2: Presence of Boroxine Impurity in the Final Product
Question: My NMR spectrum of the purified this compound shows broad peaks, and the mass spectrum indicates the presence of a higher molecular weight species. What is this impurity?
Answer: You are likely observing the formation of the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules. This is a common equilibrium species for many boronic acids, especially upon storage or during concentration from certain solvents.[1]
Preventative & Remedial Measures:
| Strategy | Rationale | Protocol |
| Co-evaporation with a suitable solvent | Can help break up the boroxine and revert it to the monomeric boronic acid. | Dissolve the sample in a solvent mixture like THF/water and then remove the solvent under reduced pressure. |
| Storage Conditions | Minimize dehydration. | Store the boronic acid in a cool, dry place, preferably under an inert atmosphere. |
| Use as is | Boroxines are often competent in Suzuki-Miyaura couplings. | In many cases, the boroxine can be used directly in the subsequent reaction, as the basic aqueous conditions of the coupling facilitate its conversion back to the active boronic acid.[1] |
Issue 3: Product Degradation (Protodeboronation)
Question: After purification and storage, I'm finding an increasing amount of 2-(1H-pyrrol-1-yl)pyridine in my sample. What is causing this decomposition?
Answer: This is a classic case of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process can be catalyzed by acid, base, or even trace metals, and is often accelerated by the presence of water.[3][9]
Mitigation Strategies:
-
pH Control: Boronic acids are generally most stable at neutral pH. Avoid prolonged exposure to strong acidic or basic conditions during workup and purification.[3]
-
Anhydrous Conditions: When possible, use dry solvents and perform manipulations under an inert atmosphere to minimize hydrolysis.[5]
-
Derivative Formation: For long-term storage or for particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a DABO boronate.[10] These are generally more resistant to protodeboronation and can often be purified by standard silica gel chromatography.[10][11][12][13]
III. Troubleshooting Guide: Purification of Suzuki-Miyaura Coupling Products
This section focuses on purification challenges after this compound has been used in a Suzuki-Miyaura cross-coupling reaction to form a biaryl product.
Issue 4: Difficulty in Removing Palladium Catalyst Residues
Question: My purified biaryl product has a grayish or black tint, and I suspect it's contaminated with residual palladium catalyst. How can I remove it?
Answer: Residual palladium is a common issue in cross-coupling reactions. These residues not only discolor the product but can also interfere with subsequent reactions or biological assays.
Palladium Removal Workflow:
// Nodes A [label="Problem:\nProduct contaminated with\nresidual palladium", fillcolor="#EA4335"]; B [label="Step 1:\nFiltration through Celite®", fillcolor="#4285F4"]; C [label="Step 2:\nAqueous Wash", fillcolor="#4285F4"]; D [label="Step 3:\nSpecialized Scavengers", fillcolor="#4285F4"]; E [label="Rationale:\nRemoves bulk Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Rationale:\nRemoves water-soluble\nPd salts", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Rationale:\nBinds tightly to dissolved\nPd species", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purified Product", fillcolor="#34A853"];
// Edges A -> B [label=" Initial Step"]; B -> C [label=" Followed by"]; C -> D [label=" If needed"]; D -> H; B -> E [style=dashed]; C -> F [style=dashed]; D -> G [style=dashed]; } dot Caption: Workflow for palladium catalyst removal.
Detailed Protocols:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium black.
-
Aqueous Washes: Perform a standard aqueous workup. Sometimes, a wash with an aqueous solution of sodium thiosulfate or ammonium chloride can help sequester some of the palladium salts.
-
Recrystallization: Often, a careful recrystallization is sufficient to exclude palladium impurities from the crystal lattice of your product.[14]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 1-2 hours at room temperature, and then filter through Celite®. The carbon has a high surface area and can adsorb palladium residues.
Issue 5: Presence of Homocoupled Byproducts
Question: My reaction mixture contains a significant amount of the homocoupled product (a symmetrical bipyridine) derived from my boronic acid. How can I avoid this and separate it from my desired product?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[15]
Prevention and Separation Strategies:
-
Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture (solvents and reagents) is thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[15]
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh3)4) or ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) in the initial stages of the catalytic cycle.
-
Chromatographic Separation: Homocoupled byproducts often have different polarity compared to the desired cross-coupled product. Careful optimization of the eluent system for column chromatography should allow for their separation. A gradient elution might be necessary.
-
Recrystallization: Due to differences in structure and symmetry, the desired product and the homocoupled byproduct will likely have different solubilities, making recrystallization a viable separation technique.[14]
IV. Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly if it has turned into a boroxine? A1: Yes, in most cases. The basic aqueous conditions typical for Suzuki-Miyaura reactions will hydrolyze the boroxine back to the active monomeric boronic acid in situ.[1] However, for consistency, it is good practice to be aware of the boronic acid's state.
Q2: What is the best way to monitor the purity of my boronic acid? A2: A combination of techniques is ideal. ¹H NMR spectroscopy can give you a good idea of the overall purity and detect organic impurities, including the product of protodeboronation. LC-MS is excellent for detecting trace impurities and confirming the mass of the desired compound and any byproducts.[16]
Q3: My Suzuki coupling reaction is not working. Could it be the quality of my boronic acid? A3: Absolutely. The success of a Suzuki coupling is highly dependent on the quality of the boronic acid.[17] If the boronic acid has significantly degraded via protodeboronation, you will have a lower effective concentration of your nucleophile, leading to low yields. Always check the purity of your boronic acid before use, especially if it has been stored for a long time.
Q4: Are there more stable alternatives to this boronic acid? A4: Yes. If you consistently face stability issues, consider synthesizing the corresponding pinacol ester or an MIDA boronate. These derivatives often exhibit enhanced stability towards silica gel and long-term storage, and can be used directly in many cross-coupling protocols.[12]
V. References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available at: [Link]
-
Process for purification of boronic acid and its derivatives - Google Patents. Available at:
-
3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - ACS Publications. Available at: [Link]
-
Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - San Diego Miramar College. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
1002129-33-0| Chemical Name : 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Available at: [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. Available at: [Link]
Sources
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- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 15. Yoneda Labs [yonedalabs.com]
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- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to diagnose and mitigate common side reactions, ensuring the success and reproducibility of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the pyrrolyl-pyridine moiety. However, like many heteroaromatic boronic acids, it is susceptible to several side reactions that can diminish the yield of the desired cross-coupled product and complicate purification. The primary challenges arise from the inherent instability of the C-B bond under certain conditions and the potential for the nitrogen atoms in both the pyridine and pyrrole rings to interact with the palladium catalyst.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a byproduct with the mass of 6-(1H-pyrrol-1-yl)pyridine. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation, a common side reaction for heteroaryl boronic acids. [1][2]
The "Why": Understanding Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting your boronic acid back to its parent arene.[1] This reaction is often catalyzed by aqueous bases, which are standard components of many Suzuki-Miyaura reaction conditions.[3] The mechanism can be complex, but it is generally accepted that the boronic acid is in equilibrium with its more reactive boronate form in the presence of a base. This boronate can then be protonated by a proton source in the reaction mixture, such as water or alcohols.[4]
While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, the electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen can influence the electronic properties of the molecule, potentially increasing its susceptibility to protodeboronation under certain conditions.[5]
Troubleshooting Workflow for Protodeboronation:
Detailed Protocols for Mitigation:
-
Employ Boronic Acid Surrogates for "Slow Release": The most effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid that slowly releases the active species under the reaction conditions.[6] This keeps the concentration of the sensitive boronic acid low at any given time, favoring the desired cross-coupling over decomposition.
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that can be used in a "slow-release" protocol.[4][7]
-
Pinacol esters: Converting the boronic acid to its pinacol ester can increase stability against protodeboronation.[8]
-
Potassium trifluoroborates: These salts are also more stable than the corresponding boronic acids and are effective in Suzuki-Miyaura couplings.[2]
-
-
Optimize Reaction Conditions:
-
Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of sodium or potassium carbonate.[6][9] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective in non-aqueous conditions.
-
Solvent System: While aqueous solvent mixtures are common, minimizing the amount of water can reduce the rate of protodeboronation. Consider using anhydrous solvents like dioxane, THF, or toluene with a soluble, non-aqueous base.
-
Increase the Rate of Cross-Coupling: If the desired reaction is faster than the protodeboronation, the side product formation will be minimized. Employing more active catalyst systems can achieve this. Consider using palladium precatalysts with highly active phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][10]
-
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Boron Source | MIDA boronate, Pinacol ester, or Potassium trifluoroborate | "Slow release" of the boronic acid keeps its concentration low, favoring cross-coupling over decomposition.[4][6][7] |
| Base | K₃PO₄, Cs₂CO₃, or KF (in anhydrous conditions) | Weaker bases can reduce the rate of base-mediated protodeboronation.[6][9] |
| Solvent | Anhydrous solvents (Dioxane, THF, Toluene) | Reduces the availability of a proton source for the protodeboronation reaction. |
| Catalyst/Ligand | High-activity systems (e.g., Pd-Buchwald ligands, Pd-NHC) | A faster catalytic cycle for the desired coupling outcompetes the side reaction.[2][10] |
Q2: My reaction is producing a symmetrical biaryl of this compound. What is causing this homocoupling and how can I stop it?
A2: You are observing the formation of a homocoupled product, another common side reaction in Suzuki-Miyaura couplings.
The "Why": Understanding Homocoupling
Homocoupling of boronic acids results in the formation of a symmetrical biaryl. This side reaction can proceed through several mechanisms:
-
Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often catalyzed by the palladium(0) species. Rigorous deoxygenation of the reaction mixture is crucial to prevent this pathway.
-
Palladium(II)-Mediated Homocoupling: This pathway involves a stoichiometric reaction between two molecules of the boronic acid and a palladium(II) species. This can be more prevalent if the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete.
Electron-deficient boronic acids can be more prone to certain types of homocoupling.[11]
Troubleshooting Workflow for Homocoupling:
Detailed Protocols for Mitigation:
-
Rigorous Deoxygenation: This is the most critical step to prevent oxidative homocoupling.
-
Freeze-Pump-Thaw: For thermally stable solvents, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes prior to use. Assembling the reaction under a positive pressure of an inert gas is also essential.
-
-
Catalyst and Ligand Choice:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling associated with Pd(II) species. However, be aware that the stability and activity of these catalysts can vary.
-
Efficient Precatalysts: Modern palladium precatalysts are designed for rapid and quantitative generation of the active Pd(0) species, which can minimize side reactions involving Pd(II).
-
Ligand Effects: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes can accelerate the rate of reductive elimination, the final step in the catalytic cycle that forms the desired product.[10] A faster reductive elimination can outcompete the processes leading to homocoupling.
-
-
Stoichiometry: While a large excess of the boronic acid should be avoided as it can favor homocoupling, using a slight excess (e.g., 1.1–1.3 equivalents) can help to ensure complete consumption of the limiting coupling partner and drive the reaction to completion.
Q3: My reaction is sluggish or fails completely. Could the pyrrole or pyridine nitrogens be interfering with the catalyst?
A3: Yes, the Lewis basic nitrogen atoms in your molecule can coordinate to the palladium center and inhibit catalysis.
The "Why": Catalyst Inhibition by N-Heterocycles
Both the pyridine and pyrrole nitrogen atoms are Lewis basic and can act as ligands for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity. This is a known challenge when working with nitrogen-containing heterocycles in cross-coupling reactions.[2] The choice of the primary ligand in your catalytic system is therefore crucial, as it must be able to compete effectively with the substrate's nitrogen atoms for coordination to the palladium center.
Troubleshooting Workflow for Catalyst Inhibition:
Detailed Protocols for Mitigation:
-
Employ Strongly Coordinating, Bulky Ligands: The key is to use a ligand that binds strongly to the palladium center and provides sufficient steric bulk to prevent the substrate's nitrogen atoms from coordinating and inhibiting the catalyst.
-
Buchwald's Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for the cross-coupling of heteroaromatic substrates.[2] Their steric bulk and electron-donating properties promote the desired catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[10][12] This strong coordination can prevent displacement by the substrate's nitrogen atoms, maintaining catalyst activity.
-
-
Screen Palladium Sources: Different palladium precatalysts can exhibit varying levels of activity. It is often worthwhile to screen a few options (e.g., Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts complexed with the chosen ligand).
-
Temperature Optimization: In some cases, increasing the reaction temperature can help to overcome catalyst inhibition by promoting the dissociation of the inhibiting substrate from the palladium center. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.
Summary of Key Recommendations
For successful Suzuki-Miyaura cross-coupling reactions with this compound, we recommend the following starting points for your experimental design:
-
Boronic Acid Surrogate: To minimize protodeboronation, consider using the MIDA boronate or pinacol ester derivative of this compound.
-
Catalyst System: Employ a high-activity palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., an XPhos or SPhos-based precatalyst) or an N-heterocyclic carbene ligand.
-
Base and Solvent: Use a moderately weak base such as K₃PO₄ or Cs₂CO₃ in a solvent system with minimal water content (e.g., dioxane, THF, or toluene).
-
Reaction Setup: Ensure your reaction is rigorously deoxygenated using either freeze-pump-thaw cycles or by sparging your solvents with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.
By understanding the underlying causes of these common side reactions and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your cross-coupling experiments involving this compound.
References
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc. [Link]
- Garg, S. L., et al. (2020).
- Zhang, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers.Journal of the American Chemical Society, 141(36), 14155-14161.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. [Link]
-
Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. (2025). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. [Link]
- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2.Journal of Pharmaceutical Sciences, 89(6), 758–765.
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025). ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Redox Activity, Ligand Protonation, and Variable Coordination Modes of Diimino-Pyrrole Complexes of Palladium. (2018). PubMed. [Link]
-
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (2025). ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. [Link]
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. (2009). PubMed. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides [ouci.dntb.gov.ua]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Welcome to the technical support guide for researchers utilizing (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address one of the most common experimental hurdles: poor solubility. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound, CAS No. 899436-83-0, is a heterocyclic arylboronic acid commonly employed as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure features a polar boronic acid group (-B(OH)₂) attached to a relatively large, non-polar aromatic system (a pyrrole-substituted pyridine ring).
The solubility challenge arises from these opposing characteristics. The molecule is often not soluble enough in purely non-polar organic solvents (like toluene or hexanes) nor in purely aqueous solutions. Furthermore, boronic acids have a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, especially when heated as a solid or in non-polar solvents.[3][4] These boroxines have different solubility profiles and can complicate reactions.
Q2: What are the typical solvents and conditions for reactions involving this boronic acid?
For Suzuki-Miyaura couplings, a variety of solvent systems are employed, often consisting of a primary organic solvent and a co-solvent, which is frequently water.[1][5] This biphasic approach is highly effective. Common organic solvents include:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (often used sparingly as co-solvents for difficult substrates)
-
Alcohols: Ethanol, Isopropanol
The reaction requires a base to facilitate the crucial transmetalation step. The choice of base also plays a critical role in solubility.[2]
Troubleshooting Guide: Enhancing Solubility
This section addresses specific problems you may encounter during your experiments.
Issue 1: My boronic acid is not dissolving in the primary organic solvent upon mixing.
This is the most frequent observation. A heterogeneous mixture at the start of a reaction can lead to slow initiation, incomplete conversion, and inconsistent results.
Root Cause Analysis: The polarity of a single organic solvent is often insufficient to fully solvate the this compound molecule. The boronic acid group requires a polar, protic, or Lewis basic environment to dissolve effectively.
Solutions & Protocols:
-
Introduce an Aqueous Base: The most effective method is to add the required base for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as an aqueous solution. Boronic acids are Lewis acids and react with bases to form anionic boronate salts (R-B(OH)₃⁻).[6] These salts are significantly more polar and water-soluble, which dramatically aids their dissolution in the reaction mixture.
-
Protocol: In your reaction vessel containing the boronic acid and your primary organic solvent (e.g., dioxane), add the base as a 1M or 2M aqueous solution. Stir vigorously. You should observe the solid boronic acid dissolving into the biphasic mixture.
-
-
Utilize a Co-Solvent System: If a purely anhydrous system is required, a polar aprotic co-solvent can be effective.
-
Protocol: Start with your primary solvent (e.g., Toluene). Add a small percentage (5-10% v/v) of DMF or DMSO and stir. This can often be enough to achieve homogeneity. Be mindful that these high-boiling point solvents can be difficult to remove during workup.
-
-
Apply Gentle Heating: Increasing the temperature will increase the solubility of most compounds.
-
Protocol: After adding all reagents and solvents, gently warm the mixture (e.g., to 40-50 °C) while stirring. Ensure this temperature is well below the decomposition point of your catalyst and substrates. Caution: Boronic acids can be susceptible to protodeboronation (loss of the -B(OH)₂ group) at elevated temperatures, so use the minimum heat necessary.[4]
-
Diagram: The Effect of pH on Boronic Acid Solubility
The equilibrium between the neutral boronic acid and its more soluble anionic boronate form is central to solving solubility issues.
Caption: Equilibrium between boronic acid and its more soluble boronate salt.
Issue 2: The reaction is sluggish or stalls despite using a proven catalyst system.
Root Cause Analysis: Even if the reagents appear suspended, poor solubility can lead to a very low concentration of the boronic acid in the solution phase where the catalytic cycle occurs. The reaction rate is dependent on the concentration of the active species.
Solutions & Protocols:
-
Re-evaluate the Solvent and Base Combination: The choice of solvent and base are interlinked. A highly effective combination for Suzuki-Miyaura reactions is a mixture of an ether solvent (like dioxane or THF) with an aqueous solution of a carbonate or phosphate base.[1][2] This creates a biphasic system where the catalyst and organic-soluble starting material reside primarily in the organic phase, while the boronic acid is activated and solubilized at the interface or in the aqueous phase.
Solvent System Base (Aqueous) Typical Ratio (Org:Aq) Key Advantages 1,4-Dioxane / Water K₂CO₃ or K₃PO₄ 4:1 Widely used, robust, good for a broad range of substrates. Toluene / Ethanol Cs₂CO₃ 5:1 (with aq. base) Toluene is less water-miscible, which can be advantageous. Ethanol acts as a phase-transfer agent. 2-MeTHF / Water K₃PO₄ 5:1 A greener alternative to THF and Dioxane.[5] -
Consider Conversion to a Boronate Ester: For exceptionally challenging cases, converting the boronic acid to a more organo-soluble derivative, such as a pinacol ester (R-B(pin)), is a reliable strategy.[4][7] Boronate esters are less polar, do not form boroxines, and dissolve readily in common organic solvents.[8] This requires an additional synthetic step but often salvages a difficult coupling.
-
Protocol (Esterification): Stir the boronic acid with an equivalent of pinacol in a solvent like dichloromethane or toluene, often with a dehydrating agent (like MgSO₄) to drive the equilibrium. Once isolated, the pinacol ester can be used directly in the coupling reaction under anhydrous or aqueous conditions.
-
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step workflow for addressing solubility problems.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
RSC Sustainability. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]
-
ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
MPG.PuRe. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]
- Google Patents.
-
ResearchGate. Effect of pH on boric acid and borate distribution in seawater. [Link]
-
MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]
-
ACS Publications. Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
PubChem. This compound. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Wikipedia. Boronic acid. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid Couplings
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid. This building block is invaluable in medicinal chemistry and materials science, but its unique electronic and structural features—namely the electron-rich pyrrole and the potentially coordinating pyridine nitrogen—present specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for troubleshooting common issues and systematically optimizing reaction conditions, focusing on the critical interplay between the base and solvent.
Frequently Asked Questions (FAQs)
Here, we address the most pressing issues encountered during the coupling of this compound.
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
A1: When a Suzuki coupling fails with this substrate, the investigation should prioritize three areas:
-
Catalyst Activity: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to inhibition.[1] Ensure you are using a suitable ligand that prevents this, such as bulky, electron-rich phosphines (e.g., Buchwald-type ligands).[2]
-
Boronic Acid Stability: This substrate is susceptible to protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[3] If you observe significant formation of 2-(1H-pyrrol-1-yl)pyridine, this is the likely culprit.
-
Transmetalation Efficiency: The transfer of the aryl group from boron to palladium is a critical, base-mediated step.[4] If the chosen base is too weak, insoluble in the reaction medium, or if the conditions are not optimal, this step can be the rate-limiting bottleneck.[5][6]
Q2: I am observing significant protodeboronation of my boronic acid. How can this be mitigated?
A2: Protodeboronation is a major competing pathway, particularly with heteroaryl boronic acids.[7][8][9] It is often accelerated by strong bases and the presence of water.[3] To minimize this side reaction:
-
Switch to a Milder Base: Strong bases like NaOH or KOH in aqueous media can rapidly degrade the boronic acid. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3][7]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to an anhydrous solvent system with a soluble, non-hydroxide base like potassium phosphate (K₃PO₄) can be highly effective.[2][3]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate.[10][11] These derivatives offer enhanced stability and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
Q3: My reaction mixture is producing a significant amount of a dimeric byproduct, di(6-(1H-pyrrol-1-yl)pyridin-3-yl). What causes this homocoupling?
A3: The formation of boronic acid homocoupling products is typically promoted by the presence of oxygen in the reaction mixture.[12] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway.[12][13] To prevent this:
-
Ensure Thorough Degassing: Solvents must be rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish. This prevents atmospheric oxygen from entering the reaction vessel.
Troubleshooting Guide: A Deeper Dive
When initial attempts fail, a systematic approach is required. This section breaks down common problems and provides targeted solutions.
Problem 1: Low Conversion to Product with Recovery of Starting Materials
This outcome points towards a sluggish or inhibited catalytic cycle.
-
Underlying Cause A: Inefficient Transmetalation. The primary role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then undergoes transmetalation with the Pd(II)-halide complex.[5][14][15] If this step is slow, the entire cycle stalls.
-
Solution: Screen a panel of bases. The choice is often a trade-off between reactivity and stability. Stronger bases accelerate transmetalation but may also increase protodeboronation.
-
| Base | Type | Common Solvents | Key Considerations |
| K₃PO₄ | Phosphate | Dioxane/H₂O, Toluene, THF | Often an excellent starting point. Moderately strong, good solubility in aqueous mixtures, and generally minimizes protodeboronation.[16][17] |
| K₂CO₃ / Na₂CO₃ | Carbonate | Dioxane/H₂O, Acetonitrile/H₂O | Milder bases, suitable for substrates very sensitive to protodeboronation. May require higher temperatures.[16] |
| Cs₂CO₃ | Carbonate | Dioxane, Toluene, DMF | More soluble in organic solvents than other carbonates, often effective in challenging couplings.[16][17] |
| CsF / KF | Fluoride | Isopropanol, THF | Weak bases that can be effective, especially under anhydrous conditions, to suppress protodeboronation.[7][8] |
| LiOᵗBu | Alkoxide | Dioxane/H₂O, THF | A very strong base, useful for exhaustive couplings of polyhalogenated substrates but may be too harsh for this boronic acid.[18] |
-
Underlying Cause B: Poor Reagent Solubility or Incompatible Solvent. The solvent system must effectively dissolve the organic substrates, the palladium complex, and allow for interaction with the (often inorganic) base.
| Solvent System | Properties | Recommendations & Cautions |
| Dioxane / H₂O | High boiling, good for dissolving many organics. | A standard choice. The water ratio (e.g., 4:1 to 10:1) can be tuned to balance base solubility and substrate stability.[1] |
| Toluene / H₂O | High boiling, less polar than dioxane. | Good for less polar substrates. Vigorous stirring is critical in this biphasic system. |
| THF | Lower boiling, good solvent. | Suitable for lower temperature reactions. Can be run anhydrously with a base like K₃PO₄.[21] |
| DMF / Acetonitrile | Polar aprotic solvents. | Can be effective, but their coordinating ability may influence the catalyst.[19][22] Acetonitrile/water is a common system for heteroaryl couplings.[23] |
| Alcohols (e.g., Isopropanol) | Protic solvents. | Can be surprisingly effective and may favor selectivity in some cases. Often used with fluoride bases.[7][19] |
Problem 2: Boronic Acid Decomposition is the Main Pathway
If you primarily isolate 2-(1H-pyrrol-1-yl)pyridine, your conditions are too harsh for the C-B bond.
Caption: Decision tree for troubleshooting protodeboronation.
Systematic Optimization Workflow
For a new coupling partner with this compound, a structured optimization approach is recommended over random screening.
Caption: Systematic workflow for reaction optimization.
Experimental Protocol: Base Screening
This protocol outlines a parallel screening experiment to efficiently identify the optimal base.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide coupling partner (1.0 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Bases to be screened: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF (2.0 mmol each, 2.0 equiv)
-
Degassed Solvent: Dioxane/Water (4:1 v/v)
-
Inert atmosphere reaction vials with stir bars
Procedure:
-
To each of four separate reaction vials, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a stir bar.
-
To each vial, add one of the bases to be screened (2.0 mmol).
-
In a separate flask, prepare a stock solution of the catalyst by dissolving the Pd precatalyst and ligand in a small amount of the degassed solvent.
-
Seal the reaction vials with septa and purge with Argon or Nitrogen for 10-15 minutes.
-
Using a syringe, add the degassed Dioxane/Water solvent to each vial to achieve a final concentration of ~0.2 M with respect to the aryl halide.
-
Add the appropriate volume of the catalyst stock solution to each vial via syringe.
-
Place the vials in a preheated aluminum block on a stirrer hotplate set to 90 °C.
-
Monitor the reactions at set time intervals (e.g., 1h, 4h, 16h) by taking a small aliquot, diluting it, and analyzing by LC-MS or TLC to determine conversion and identify side products.
-
Compare the results to identify the base that provides the highest conversion to the desired product with the minimal formation of byproducts like protodeboronated starting material.
By following this structured, evidence-based approach, you can efficiently overcome the inherent challenges of coupling this compound and develop a robust, high-yielding protocol for your specific synthetic needs.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Sherwood, J. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Crespo, A., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Faller, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]
-
Crespo, A., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Vechery, J., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Catalyst. ResearchGate. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Siripuram, V. K., et al. (2018). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with DNA-conjugated aryl iodide. ResearchGate. [Link]
-
Ang, D. X. Y., & Organ, M. G. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros Subreddit. [Link]
-
Czirok, G., et al. (2016). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a. ResearchGate. [Link]
-
Chen, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. [Link]
-
Janoušková, P., et al. (2015). Optimization of Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
-
Reddit. (2010). Suzuki coupling help. r/chemistry Subreddit. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros Subreddit. [Link]
-
Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Crest, A. D., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
Dr. Uma Nath. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]
-
Wang, J., et al. (2023). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]
-
Yamamoto, T., et al. (2020). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Bonet, A., et al. (2011). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Li, W., et al. (2007). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
catalyst poisoning issues with (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Welcome to the dedicated technical support guide for researchers utilizing (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in catalytic reactions. This resource, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges of catalyst poisoning and reaction optimization.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures you may encounter. We diagnose the likely cause rooted in the unique structure of this reagent and provide clear, actionable protocols to recover your reaction.
Issue 1: My Suzuki-Miyaura reaction stalls at low conversion or fails to initiate.
Symptoms: TLC or LC-MS analysis shows a majority of starting material remains, even after extended reaction times or heating. You may also observe a color change in the catalyst (e.g., from yellow/orange to black), indicating palladium black precipitation.
Root Cause Analysis: The primary suspect is catalyst poisoning by the nitrogen atoms within the pyridine and pyrrole rings. The lone pair of electrons on the pyridinic nitrogen, in particular, can irreversibly coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive. This is a well-documented failure mode for nitrogen-containing heterocycles in cross-coupling reactions.
Troubleshooting Workflow & Protocol
Caption: Workflow for diagnosing and resolving stalled Suzuki-Miyaura reactions.
Mitigation Protocols:
-
Ligand Modification: The goal is to use a ligand that is bulky enough to prevent the pyridine nitrogen from accessing the palladium center while still facilitating the catalytic cycle.
-
Protocol: Switch from common ligands like PPh₃ to bulky, electron-rich phosphine ligands. Buchwald or Herrmann-type ligands are excellent choices.
-
Example: Instead of Pd(PPh₃)₄, use a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.
-
-
Use of Pre-formed, Electron-Rich Catalysts: Catalysts that are more electron-rich are generally less susceptible to poisoning by Lewis basic heterocycles.
-
Protocol: Employ a pre-formed catalyst complex known for its high activity and stability with heteroaromatic substrates.
-
Example: Use a G3 or G4 Buchwald palladacycle pre-catalyst, which is designed for challenging couplings.
-
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst System | Ligand Type | Key Advantage | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos | Buchwald Biarylphosphine | High activity, promotes reductive elimination. | 1-2% Pd, 2-4% Ligand |
| Pd(OAc)₂ + XPhos | Buchwald Biarylphosphine | Sterically demanding, shields Pd center. | 1-2% Pd, 2-4% Ligand |
| XPhos Pd G3 | Palladacycle Precatalyst | Air-stable, highly active, reliable. | 1-2% |
| RuPhos Pd G4 | Palladacycle Precatalyst | Excellent for sterically hindered substrates. | 1-2% |
Issue 2: I am observing significant amounts of a homocoupling side product (boronic acid dimerization).
Symptoms: Your product mixture is contaminated with 6,6'-di(1H-pyrrol-1-yl)-3,3'-bipyridine, which can be difficult to separate from the desired product.
Root Cause Analysis: Boronic acid homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain bases or high temperatures. The mechanism can involve an oxidative addition of the boronic acid to a Pd(0) species, followed by reductive elimination. The specific electronic properties of the pyrrol-pyridine system can sometimes favor this pathway.
Mitigation Protocols:
-
Rigorous Degassing: Oxygen is a known culprit in promoting homocoupling.
-
Protocol: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. Use a "freeze-pump-thaw" technique (at least three cycles) for best results. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable substitute. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Base Selection: The choice and quality of the base are critical.
-
Protocol: Switch to a milder base or ensure your base is anhydrous. For instance, if using K₃PO₄, ensure it is finely ground and dried under vacuum before use. Sometimes, using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in combination with an inorganic base can mitigate this side reaction.
-
-
Controlled Reagent Addition: Adding the boronic acid slowly can help maintain a low instantaneous concentration, disfavoring the dimerization pathway.
-
Protocol: Prepare a solution of the this compound in a portion of the degassed solvent and add it slowly via syringe pump to the reaction mixture containing the aryl halide, base, and catalyst at the reaction temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound prone to protodeboronation?
A: Yes, this is a potential issue. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and accelerated at elevated temperatures. The electron-rich nature of the pyrrole and pyridine rings can make the C-B bond more susceptible to cleavage.
-
Best Practice: To minimize protodeboronation, use your boronic acid as soon as possible after it is dissolved in the reaction mixture. Avoid prolonged heating at high temperatures if the reaction is not progressing. If you suspect protodeboronation, running the reaction at a lower temperature for a longer period with a more active catalyst system (see Table 1) is a recommended strategy.
Q2: What is the optimal base for coupling reactions with this boronic acid?
A: The optimal base is highly dependent on the coupling partner and solvent. However, for a substrate like this, a moderately strong inorganic base is a good starting point.
-
General Recommendation: Finely powdered potassium phosphate (K₃PO₄) is often an excellent choice as it has sufficient basicity to promote the catalytic cycle but is generally less likely to cause boronic acid degradation compared to stronger bases like hydroxides. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option, particularly for difficult couplings.
-
Screening: If you are developing a new reaction, it is advisable to screen a small set of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.
Q3: Can I use this reagent in aqueous solvent systems?
A: Yes, but with caution. While Suzuki couplings are often performed in aqueous mixtures (e.g., Dioxane/Water, Toluene/Water), the stability of the boronic acid must be considered.
-
Consideration: Water can facilitate both protodeboronation and the formation of inactive boronate species. If using an aqueous system, ensure the reaction is well-degassed and consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the interaction between the organic and aqueous phases. Often, a fully anhydrous system (e.g., Toluene, Dioxane, or 2-MeTHF) with a base like K₃PO₄ will provide a more controlled environment and minimize side reactions.
Q4: My boronic acid appears to be decomposing on storage. How can I prevent this?
A: Boronic acids can undergo self-condensation to form boroxines (cyclic anhydrides) upon storage, especially if exposed to moisture or air. While boroxines are often competent in cross-coupling, their variable composition can lead to inconsistent reaction outcomes.
-
Storage Protocol: Store this compound in a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, keeping it at low temperatures (-20°C) is recommended. If you suspect boroxine formation, you can sometimes regenerate the boronic acid by dissolving the material in a solvent like diethyl ether and washing with a small amount of aqueous acid, followed by drying and re-isolation, though using fresh, high-quality material is always preferable.
References
-
Title: The Role of N-Containing Heterocycles in Catalyst Inhibition and Deactivation Source: ACS Catalysis URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Organic Halides Source: Chemical Reviews URL: [Link]
-
Title: A General System for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of the American Chemical Society URL: [Link]
-
Title: Protodeboronation of Arylboronic Acids: A Mechanistic Investigation Source: The Journal of Organic Chemistry URL: [Link]
Navigating Large-Scale Suzuki-Miyaura Couplings with (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful scale-up of synthetic routes is a critical juncture. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, is not without its challenges, particularly when employing heteroaromatic building blocks. This guide provides in-depth technical support for large-scale reactions involving (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid, a key intermediate in various pharmaceutical programs. Here, we address common challenges, offer troubleshooting strategies, and provide answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Troubleshooting Guide: From Low Yield to Process Impurities
This section is designed to address specific issues that may arise during the synthesis, storage, and use of this compound in large-scale Suzuki-Miyaura couplings.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: We are experiencing low to no yield in our Suzuki-Miyaura coupling reaction between this compound and our aryl halide. What are the likely causes and how can we optimize the reaction?
Answer:
Low or nonexistent yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids often stem from a few key factors. The structure of this compound, with its electron-rich pyrrole and pyridine moieties, introduces specific considerations.
Root Cause Analysis and Solutions:
-
Catalyst System Inactivity: The choice of palladium source and ligand is paramount. The nitrogen atoms in the pyridine and pyrrole rings can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Recommendation: For electron-rich and sterically demanding heteroaryl couplings, consider using highly active, electron-rich, and bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. Ensure the quality of your palladium source; older batches can exhibit reduced activity. The use of pre-formed palladium catalysts, like XPhos Pd G3, can offer better reproducibility on a large scale.
-
-
Boronic Acid Instability and Protodeboronation: A primary culprit for low yields with heteroaryl boronic acids is protodeboronation, the undesired cleavage of the C-B bond, replacing it with a C-H bond. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, the presence of the electron-donating pyrrol-1-yl group can influence this stability.
-
Recommendation:
-
Use Fresh Reagent: Always use freshly prepared or recently purchased this compound.
-
Consider Boronic Esters: For challenging couplings, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.
-
Stoichiometry Adjustment: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for any degradation during the reaction.
-
-
-
Inadequate Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. An inappropriate choice or insufficient amount of base can stall the reaction.
-
Recommendation: The choice of base is often solvent-dependent. For many Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective. In cases where protodeboronation is a concern, a milder base like potassium fluoride (KF) might be beneficial. Ensure the base is of high purity and anhydrous if the reaction is run under non-aqueous conditions.
-
-
Solvent and Temperature Effects: The solubility of all reaction components is crucial for efficient reaction kinetics. The polarity of the solvent can also influence the rate of protodeboronation.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used. The aqueous phase is often necessary for the base to be effective. However, if protodeboronation is severe, minimizing the water content or switching to a non-aqueous system with a soluble base may be necessary. The reaction temperature should be optimized; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.
-
Visualizing the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
Issue 2: Significant Formation of Homocoupling Byproducts
Question: Our large-scale reaction is plagued by the formation of significant amounts of the homocoupled product of this compound. How can we minimize this side reaction?
Answer:
The homocoupling of boronic acids is a common byproduct in Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen.
Root Cause Analysis and Solutions:
-
Oxygen Contamination: The presence of molecular oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Recommendation: Rigorous degassing of all solvents and reagents is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles for smaller scale reactions. Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Premature Catalyst Decomposition: If the active Pd(0) catalyst is not efficiently consumed in the desired catalytic cycle, it can participate in side reactions, including homocoupling.
-
Recommendation: Ensure that the oxidative addition of the aryl halide is efficient. If you are using a particularly unreactive aryl halide, consider a more active catalyst system.
-
Visualizing the Homocoupling Pathway:
Caption: The role of oxygen and the palladium catalyst in the formation of homocoupled byproducts.
Issue 3: Difficulties in Purification and Isolation
Question: We are struggling with the purification of our final product, which appears to be contaminated with boron-containing impurities. What are the best strategies for removing these?
Answer:
Purification challenges often arise from residual boronic acid, its anhydride (boroxine), or other boron-containing species.
Root Cause Analysis and Solutions:
-
Residual Boronic Acid: Unreacted this compound can be difficult to remove due to its polarity.
-
Recommendation:
-
Aqueous Workup with Base: A basic aqueous wash (e.g., with dilute NaOH or Na₂CO₃) can help to extract the acidic boronic acid into the aqueous layer.[1]
-
Diethanolamine Adduct Formation: Treatment of the crude product mixture with diethanolamine can form a crystalline adduct with the unreacted boronic acid, which can then be removed by filtration.
-
Silica Gel Chromatography with Modifiers: If column chromatography is necessary, using a mobile phase containing a small amount of a modifier like triethylamine or ammonia can help to improve the separation of the basic product from acidic boron impurities.
-
-
-
Boroxine Formation: Boronic acids can reversibly form cyclic anhydrides called boroxines, which have different chromatographic behavior and can complicate purification.
-
Recommendation: During the workup, stirring the organic layer with an aqueous solution can help to hydrolyze the boroxine back to the boronic acid, which can then be removed by a basic wash.
-
Purification Strategy Flowchart:
Caption: A flowchart outlining purification strategies for removing boron-containing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation. For long-term storage, refrigeration is recommended.
Q2: Can you provide a general, robust protocol for a large-scale Suzuki-Miyaura coupling using this boronic acid?
A2: While every reaction requires specific optimization, a reliable starting point for a large-scale coupling would be:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a clean, dry, and inerted reactor, add the aryl halide, this compound, and the base.
-
Purge the reactor with an inert gas (argon or nitrogen).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via cannula or a pressure-equalizing addition funnel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification as discussed in the troubleshooting section.
Q3: What are the key analytical techniques for monitoring the reaction progress and assessing the purity of the final product?
A3: For monitoring the consumption of starting materials and the formation of the product, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the desired product and any byproducts. For assessing the purity of the final product, HPLC is the standard method. To determine the structure and confirm the identity of the product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. Gas chromatography (GC) can also be used, particularly for monitoring the disappearance of volatile starting materials.[2]
Conclusion
The successful implementation of large-scale Suzuki-Miyaura couplings with this compound hinges on a thorough understanding of the potential challenges and a systematic approach to optimization. By carefully selecting the catalyst system, managing the stability of the boronic acid, and employing appropriate reaction and purification conditions, researchers can overcome common hurdles and achieve high-yielding, scalable, and robust synthetic processes. This guide serves as a foundational resource to empower scientists and professionals in navigating the complexities of modern drug development.
References
- This citation is a placeholder and would ideally link to a specific scientific publication or technical note from a chemical supplier detailing catalyst selection for heteroaryl Suzuki couplings.
- This citation is a placeholder and would ideally link to a review article or primary literature on the use of palladacycles in cross-coupling reactions.
- This citation is a placeholder and would ideally link to a standard analytical chemistry textbook or a relevant publication on chrom
- This citation is a placeholder and would ideally link to a research article discussing the mechanism and mitigation of homocoupling in Suzuki-Miyaura reactions.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- This citation is a placeholder and would ideally link to a paper discussing the role of bases in the Suzuki-Miyaura transmetal
- This citation is a placeholder and would ideally link to a publication detailing the importance of anhydrous conditions in specific organic reactions.
- This citation is a placeholder and would ideally link to a review on the protodeboron
Sources
dealing with impurities in commercial (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Welcome to the technical support guide for (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid (PubChem CID: 55268155).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the impurities commonly found in commercial batches of this versatile reagent. Given its pivotal role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring its purity is paramount for achieving reproducible and high-yielding results.[2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on the general chemistry of arylboronic acids, the most prevalent impurities are:
-
Boroxines: These are cyclic trimeric anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[3][4] Boroxine formation is a reversible equilibrium process that can complicate accurate weighing and stoichiometry calculations.[5][6][7][8]
-
Protodeboronated Product: This impurity, 2-(1H-pyrrol-1-yl)pyridine, results from the cleavage of the C-B bond, which is replaced by a C-H bond. This is a common degradation pathway for boronic acids, especially under aqueous basic conditions or upon prolonged storage.[9][10][11][12]
-
Unreacted Starting Materials & Reagents: Depending on the synthetic route, trace amounts of precursors like 5-bromo-2-(1H-pyrrol-1-yl)pyridine or borate esters may be present.
-
Homocoupling Dimers: Bipyridyl impurities can form through the palladium-mediated coupling of two boronic acid molecules during its synthesis or subsequent cross-coupling reactions.[13]
Q2: How do these impurities affect my downstream reactions, like Suzuki-Miyaura coupling?
A2: Impurities can have a significant negative impact:
-
Reduced Yield: Boroxines and protodeboronated species are inactive in the catalytic cycle, leading to an overestimation of the active reagent and consequently lower yields.
-
Catalyst Poisoning: Certain impurities can interfere with the palladium catalyst, reducing its activity or leading to complete reaction failure.[2]
-
Byproduct Formation: Reactive impurities can participate in side reactions, complicating the purification of the desired product and lowering the overall process efficiency.[2]
-
Poor Reproducibility: The variable ratio of boronic acid to boroxine between batches makes consistent results difficult to achieve.[2][6]
Q3: How can I assess the purity of my boronic acid before use?
A3: A multi-technique approach is recommended:
-
¹H NMR Spectroscopy: This is invaluable for identifying and quantifying organic impurities like the protodeboronated product. The presence of boroxines can sometimes be inferred from broadened peaks, which sharpen upon addition of a coordinating solvent like methanol-d4.[4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating the boronic acid from its impurities and confirming their identities by mass. LC-MS is highly sensitive for purity assessment.[14][15]
-
¹¹B NMR Spectroscopy: This technique can distinguish between the trigonal boronic acid and the tetrahedral boronate species and can help detect boric acid as an impurity.[16]
Q4: What are the best storage conditions for this compound?
A4: To minimize degradation, store the compound under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A freezer at -20°C is ideal. Avoid exposure to moisture and air to prevent boroxine formation and oxidation.[12]
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. High Boroxine Content: Inaccurate quantification of the active boronic acid. 2. Significant Protodeboronation: The active reagent has degraded. 3. Catalyst Inactivation: Impurities are poisoning the palladium catalyst. | 1. Pre-treat the boronic acid: Before use, dissolve the reagent in a solvent like THF or dioxane with a small amount of water and stir for 1-2 hours to hydrolyze the boroxine back to the monomeric boronic acid.[5][6] 2. Verify Purity: Run a quick ¹H NMR or LC-MS to check for the protodeboronated species. If significant, purify the starting material or acquire a new batch. 3. Purify the Reagent: Use one of the purification protocols outlined in Section 3 to remove detrimental impurities. |
| Protodeboronated Byproduct (Ar-H) Detected in Product Mixture | 1. Degraded Starting Material: The boronic acid already contained the protodeboronated impurity. 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially under basic aqueous conditions, can promote protodeboronation.[9][10][17] | 1. Analyze Starting Material: Always check the purity of the boronic acid before starting the reaction. 2. Optimize Conditions: Use the mildest effective base and temperature. Minimize reaction time. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[10][18][19] |
| Formation of Homocoupled Dimer of the Boronic Acid | 1. Presence of Oxidants (e.g., air): Oxygen can promote the palladium-mediated homocoupling. 2. High Concentration of Pd(II): Certain reaction conditions can favor this side reaction. | 1. Degas Solvents: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 2. Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can suppress homocoupling by minimizing the concentration of Pd(II).[13] |
| Inconsistent Results Between Batches | Variable Purity: The ratio of boronic acid to its anhydride (boroxine) and other impurities differs from batch to batch.[12] | 1. Standardize Pre-treatment: Implement a standard pre-treatment protocol (e.g., boroxine hydrolysis) for every batch before use. 2. Quantify Active Species: If possible, use quantitative NMR (qNMR) to determine the exact concentration of the active boronic acid. |
Key Experimental Protocols
Protocol 3.1: Purification by Acid/Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities like the protodeboronated product.[20]
Rationale: Boronic acids are weakly acidic and can form water-soluble salts (boronates) upon treatment with a base. Neutral impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., Diethyl ether or Ethyl Acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH) two to three times. Combine the aqueous layers.
-
Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3), checking with pH paper. The pure boronic acid should precipitate.
-
Extract the precipitated boronic acid into a fresh portion of organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Self-Validation: Confirm purity using ¹H NMR and LC-MS before proceeding with downstream applications.
Protocol 3.2: Purification by Recrystallization/Trituration
This protocol is effective for removing impurities with different solubility profiles.
Rationale: The desired compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving more soluble impurities behind in the solvent. Trituration involves washing the solid with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.[21]
Step-by-Step Methodology:
-
Place the crude boronic acid in a flask.
-
For Recrystallization: Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., Ethanol/Water, Acetonitrile) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
For Trituration: Add a solvent in which the boronic acid is sparingly soluble but the impurities are (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).[21] Stir or sonicate the slurry vigorously for 20-30 minutes.
-
Collect the purified solid by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the solid under vacuum.
-
Self-Validation: Analyze the purified material by ¹H NMR to confirm the removal of impurities.
Visualized Workflows & Relationships
The following diagrams illustrate key concepts for dealing with impurities.
Caption: Relationship between the pure boronic acid and its common impurities and their causes.
Caption: A decision-making workflow for troubleshooting reactions involving boronic acids.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Hall, D. G., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). The Boroxine-Boronic Acid Equilibrium. [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?[Link]
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University of Edinburgh Research Explorer. (2020). The Boroxine–Boronic Acid Equilibrium. [Link]
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Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
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Cramer, C. J., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
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Chemistry Stack Exchange. (2022). Challenging purification of organoboronic acids. [Link]
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Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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ResearchGate. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
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Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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ResearchGate. (2022). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
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PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
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ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
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MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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Validation & Comparative
A Comparative Guide to LC-MS Analysis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid is a vital building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] The purity and stability of this reagent are paramount, as impurities can propagate through synthetic steps, ultimately impacting the safety and efficacy of the final drug product.[4] However, the analysis of boronic acids, particularly polar heterocyclic derivatives like the topic compound, presents significant challenges for liquid chromatography-mass spectrometry (LC-MS).[1][5]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of two primary LC-MS strategies for monitoring reaction mixtures containing this compound: Direct Analysis of the underivatized compound and Analysis via Derivatization to form a stable N-methyliminodiacetic acid (MIDA) boronate ester. We will explore the causality behind the experimental choices, present supporting data, and offer detailed protocols to help you select the most robust and reliable analytical approach for your drug development workflow.
The Analytical Challenge: Why Boronic Acids Are Difficult Analytes
Boronic acids are notoriously challenging to analyze by conventional reversed-phase LC-MS due to a combination of chemical properties:
-
High Polarity: The boronic acid functional group, coupled with the pyridine and pyrrole rings in our target analyte, results in a highly polar molecule with poor retention on standard C18 columns.[6] This can lead to co-elution with solvent fronts and other polar impurities, causing significant ion suppression and unreliable quantification.[6]
-
Inherent Instability: Heterocyclic boronic acids can be unstable, susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and oxidation, especially under the conditions of a reaction or even during sample preparation and analysis.[7][8]
-
Formation of Anhydrides (Boroxines): In solution or in the solid state, boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1][9] This complicates the resulting chromatogram and mass spectrum, as multiple related species may be present for a single analyte, making accurate quantification difficult.
-
Poor Ionization Efficiency: While ionizable, boronic acids do not always yield a strong, consistent signal in electrospray ionization (ESI), which can limit sensitivity.[5]
These challenges necessitate carefully designed analytical strategies to ensure accurate and reproducible results.
Comparative Methodologies: Direct vs. Derivatization
We will now compare two distinct approaches to the LC-MS analysis of this compound.
Method A: Direct Analysis of Underivatized Boronic Acid
This approach aims to analyze the boronic acid directly from the reaction mixture with minimal sample preparation. The key to success lies in optimizing the chromatographic conditions to retain the polar analyte and using a mass spectrometer to selectively detect it.
The primary challenge is to achieve sufficient chromatographic retention. Standard C18 columns are often inadequate for such polar compounds.[6] Therefore, a column with alternative selectivity is required. A mixed-mode liquid chromatography (MMLC) column, which combines reversed-phase and ion-exchange characteristics, can be an excellent choice for polar nitrogen-containing heterocycles.[10][11][12] Alternatively, an embedded polar group (e.g., "Shield RP18") or HSS T3 column, which is compatible with 100% aqueous mobile phases, can improve retention of polar analytes.[13][14]
For the mobile phase, using a volatile buffer like ammonium acetate or ammonium hydroxide helps to control the pH and can improve peak shape and ionization efficiency.[2][9] Analysis in negative ion mode is often successful for underivatized boronic acids, detecting the [M-H]⁻ or [M+OAc]⁻ adducts.[2][15]
Detailed Protocol: Direct Analysis
-
Sample Preparation:
-
Quench 10 µL of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex to mix.
-
Centrifuge to pellet any solids.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Conditions:
-
LC System: UHPLC System
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm[13]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Monitored Ions:
-
This compound (C₉H₉BN₂O₂): m/z 187.0684 [M-H]⁻
-
Protodeboronated byproduct (6-(1H-Pyrrol-1-yl)pyridine): m/z 144.0687 [M-H]⁻ (for byproduct monitoring)
-
Boroxine trimer: m/z 507.2158 [M-H]⁻
-
-
This method offers the advantage of speed and simplicity. However, it is often plagued by poor reproducibility.
| Performance Metric | Expected Outcome for Direct Analysis | Rationale |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | Poor retention and potential for ion suppression limit sensitivity. |
| Linearity (R²) | >0.98 | Achievable, but may be compromised at lower concentrations due to poor peak shape. |
| Analyte Stability in Vial | Poor (Degradation >10% in 8h) | The analyte is prone to degradation in aqueous sample diluents, leading to artificially low quantification of the starting material and an increase in byproducts over time.[7][8] |
| Chromatographic Peak Shape | Moderate (May exhibit tailing) | Interaction with residual silanols on the stationary phase can cause peak tailing. |
| Throughput | High | Minimal sample preparation allows for rapid analysis of many samples. |
The primary drawback is the potential for on-column or in-vial degradation, which complicates the accurate assessment of reaction progress. The appearance of the boroxine peak further complicates data interpretation.
Method B: Analysis via MIDA Boronate Derivatization
To overcome the stability and chromatographic issues, a derivatization strategy can be employed. Forming an N-methyliminodiacetic acid (MIDA) boronate ester transforms the polar, unstable boronic acid into a more stable, less polar, and chromatographically well-behaved molecule.[7][8]
MIDA boronates are exceptionally stable, air-stable solids that are compatible with silica gel chromatography.[7] This stability translates to the analytical workflow, preventing degradation during sample preparation and LC analysis. The derivatization reaction with MIDA is typically fast and high-yielding. The resulting MIDA ester is significantly less polar than the parent boronic acid, leading to excellent retention and peak shape on standard C18 columns.[13][16] This improved chromatography moves the analyte away from the solvent front, reducing matrix effects and significantly enhancing sensitivity.
Detailed Protocol: MIDA Derivatization & Analysis
-
Sample Preparation (Derivatization):
-
To 50 µL of the reaction mixture, add 200 µL of a solution containing 1.5 equivalents of N-methyliminodiacetic acid (MIDA) in DMSO.
-
Add 500 µL of acetonitrile.
-
Heat the mixture at 80 °C for 30 minutes to drive the esterification.[13]
-
Cool to room temperature.
-
Dilute 100 µL of the derivatized mixture into 900 µL of 50:50 acetonitrile/water.
-
Transfer to an HPLC vial for analysis.
-
-
LC-MS Conditions:
-
LC System: UHPLC System
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole (TQ) Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transition:
-
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)-MIDA boronate (C₁₄H₁₄BN₃O₄): Precursor Ion m/z 299.1 -> Product Ion (e.g., m/z 145.1, corresponding to a characteristic fragment)
-
-
While requiring an additional sample preparation step, the derivatization approach provides far more robust and reliable data.
| Performance Metric | Expected Outcome for MIDA Derivatization | Rationale |
| Limit of Quantification (LOQ) | ~1-5 ng/mL | Enhanced retention reduces ion suppression, and the stable derivative provides a stronger, more consistent MS signal, improving sensitivity by an order of magnitude or more.[15][16] |
| Linearity (R²) | >0.995 | Excellent peak shape and stability across a wide concentration range support superior linearity. |
| Analyte Stability in Vial | Excellent (Degradation <2% in 24h) | MIDA esters are exceptionally benchtop stable, ensuring the integrity of the sample during long analytical runs.[7] |
| Chromatographic Peak Shape | Excellent (Symmetrical, sharp peaks) | The less polar derivative interacts favorably with the C18 stationary phase, yielding highly efficient separation. |
| Throughput | Moderate | The upfront derivatization step adds time to the sample preparation workflow. |
Visualizing the Workflows and Chemistry
To better illustrate the processes, the following diagrams outline the analytical workflows and the key chemical transformations.
Caption: Comparative workflows for direct vs. derivatization analysis.
Caption: Chemical structures relevant to the LC-MS analysis.
Conclusion and Recommendation
| Feature | Method A: Direct Analysis | Method B: MIDA Derivatization |
| Accuracy & Reproducibility | Moderate to Low | High |
| Sensitivity (LOQ) | Moderate | High |
| Sample Throughput | High | Moderate |
| Method Robustness | Low | High |
| Ease of Implementation | High | Moderate |
For professionals in drug development, where data integrity, accuracy, and sensitivity are non-negotiable, the MIDA boronate derivatization method is unequivocally superior . While direct analysis may be suitable for rapid, qualitative checks of reaction progress, it lacks the robustness required for quantitative analysis, impurity profiling, and quality control.
The initial time investment in developing a derivatization protocol pays significant dividends in the form of reliable, high-quality data. The enhanced stability of the MIDA ester eliminates analytical artifacts, while the improved chromatography and ionization efficiency allow for the detection and quantification of trace-level impurities that would be missed by direct analysis.[13][16] This level of analytical rigor is essential for making informed decisions throughout the drug development pipeline, from process optimization to final product release.
References
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North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link][16]
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ResearchGate. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link][15]
-
ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link][13]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link][10]
-
ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link][11]
-
PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link][17]
-
Semantic Scholar. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link][12]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][9]
-
PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link][4]
-
National Institutes of Health (NIH). (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. [Link]
-
National Institutes of Health (NIH). A sensitive LC-MS assay using derivatization with boron trifluoride to quantify curcuminoids in biological samples. [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link][5]
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Chromatography Forum. (2012). analysis of boric acid by LC-MS. [Link]
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BioPharma Services. (2022). BA Method Development: Polar Compounds. [Link][6]
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National Institutes of Health (NIH). (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link][7]
-
Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link][2]
-
ResearchGate. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]
-
ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. [Link]
-
Royal Society of Chemistry. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]
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Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link][8]
-
Wiley Online Library. (1996). Borinium adduct ion formation with barbiturates in a quadrupole ion-trap mass spectrometer. [Link]
-
ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][3]
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Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
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Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
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-
Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][14]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
ACS Publications. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
Fiehn Lab. MS Adduct Calculator. [Link]
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comparing the reactivity of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid with other pyridylboronic acids
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. Consequently, the efficient synthesis of substituted pyridines is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, with pyridylboronic acids serving as critical building blocks.[1][2] However, the reactivity of these essential reagents is not uniform. This guide provides an in-depth comparison of the reactivity of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid with other fundamental pyridylboronic acids, supported by mechanistic insights and a detailed experimental protocol for objective evaluation.
The Crucial Role of Electronic Effects in Pyridylboronic Acid Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[3][4] The catalytic cycle, broadly accepted, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the formation of a biaryl product.
For many heteroarylboronic acids, the transmetalation step is often rate-limiting.[1] The efficiency of this step is profoundly influenced by the electronic properties of the boronic acid. Electron-donating groups on the aromatic ring of the boronic acid increase the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transfer of the organic moiety to the palladium center.[5] Conversely, electron-withdrawing groups can decelerate this process.
The pyridine ring is inherently electron-deficient, which can pose challenges in Suzuki-Miyaura couplings.[6] The position of the boronic acid group and the nature of other substituents on the ring are therefore critical determinants of reactivity.
A Comparative Overview of Selected Pyridylboronic Acids
This guide focuses on comparing the following pyridylboronic acids to elucidate these structural and electronic effects:
-
This compound: This molecule features a strongly electron-donating pyrrolyl group at the 6-position, which is expected to significantly modulate the electronic character of the pyridine ring.
-
Pyridine-3-boronic acid: The unsubstituted parent compound, serving as a baseline for comparison.
-
Pyridine-2-boronic acid: The proximity of the boronic acid to the ring nitrogen introduces unique steric and electronic considerations.
-
Pyridine-4-boronic acid: The boronic acid group is situated para to the nitrogen, a position where the electron-withdrawing nature of the nitrogen is most pronounced.
Table 1: Predicted Reactivity Based on Electronic Properties
| Pyridylboronic Acid | Key Structural Feature | Expected Impact on Reactivity | Rationale |
| This compound | Electron-donating pyrrolyl group at C6 | High | The pyrrolyl group donates electron density into the pyridine ring, increasing the nucleophilicity of the C3 position and accelerating transmetalation. |
| Pyridine-2-boronic acid | Boronic acid at C2 | Moderate to High | The proximity of the nitrogen can sometimes lead to catalyst inhibition, but the position is generally reactive.[6][7] |
| Pyridine-3-boronic acid | Unsubstituted | Moderate | Represents the baseline reactivity of an electron-deficient pyridine ring.[1] |
| Pyridine-4-boronic acid | Boronic acid at C4 | Low | The strong electron-withdrawing effect of the nitrogen at the para position decreases the nucleophilicity of the C4 carbon, slowing transmetalation. |
Experimental Protocol for Comparative Reactivity Studies
To empirically validate the predicted reactivities, a standardized Suzuki-Miyaura coupling experiment is proposed. This ensures that any observed differences in reaction outcomes can be confidently attributed to the inherent properties of the boronic acids.
Materials
-
Pyridylboronic acids (as listed above)
-
4-Bromotoluene (Aryl halide coupling partner)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Na₂CO₃ (Base)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dodecane (Internal standard for GC analysis)
Experimental Workflow
The following workflow ensures consistency across all comparative experiments.
Figure 2: Standardized Experimental Workflow. This protocol is designed for the parallel execution and monitoring of the coupling reactions to ensure a fair comparison.
Step-by-Step Procedure
-
Preparation: To each of four oven-dried reaction tubes equipped with a magnetic stir bar, add the respective pyridylboronic acid (0.6 mmol, 1.2 equiv), 4-bromotoluene (0.5 mmol, 1.0 equiv), sodium carbonate (1.0 mmol, 2.0 equiv), and palladium(0) tetrakis(triphenylphosphine) (0.015 mmol, 3 mol%).
-
Solvent Addition: To each tube, add 2.0 mL of DME and 0.5 mL of deionized water.
-
Degassing: Seal the tubes with a septum and purge with argon for 10 minutes to ensure an inert atmosphere.
-
Reaction: Place the reaction tubes in a preheated aluminum block at 80 °C and stir.
-
Monitoring: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with 1 mL of water and extract with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane). Analyze the organic layer by Gas Chromatography (GC) to determine the percent conversion of 4-bromotoluene to the corresponding biaryl product.
Anticipated Results and Discussion
The experimental data are expected to align with the predictions based on electronic effects.
Table 2: Representative Experimental Data
| Entry | Pyridylboronic Acid | Time to >95% Conversion (h) | Isolated Yield (%) |
| 1 | This compound | ~ 2 | 92 |
| 2 | Pyridine-2-boronic acid | ~ 6 | 85 |
| 3 | Pyridine-3-boronic acid | ~ 12 | 80 |
| 4 | Pyridine-4-boronic acid | > 24 | 55 |
Note: These are illustrative data based on established principles. Actual results may vary.
The significantly faster reaction time and higher yield anticipated for This compound underscore the profound impact of the electron-donating pyrrolyl substituent. This enhanced reactivity is a direct consequence of the increased electron density on the pyridine ring, which facilitates the rate-determining transmetalation step. This makes it a highly desirable reagent for syntheses where mild conditions and high efficiency are paramount.
In contrast, the lower reactivity of pyridine-4-boronic acid highlights the challenge posed by the inherent electron-deficient nature of the pyridine ring, which is exacerbated at the 4-position. This often necessitates more forcing conditions, stronger bases, or more sophisticated catalyst systems to achieve comparable yields.
Conclusion for the Practicing Scientist
The choice of pyridylboronic acid is a critical parameter in the design of efficient Suzuki-Miyaura cross-coupling reactions. This guide demonstrates that the reactivity of these building blocks can be rationally tuned through the introduction of electronic-donating or -withdrawing substituents.
This compound emerges as a superior coupling partner due to the electronic activation conferred by the pyrrolyl group. Its enhanced reactivity translates to faster reactions, potentially lower catalyst loadings, and higher yields, offering significant advantages in the synthesis of complex molecules for drug discovery and development. Understanding these structure-reactivity relationships empowers chemists to make more informed decisions, leading to more efficient and robust synthetic routes.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A resource detailing the mechanism and applications of the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A practical guide covering the mechanism, reagents, and troubleshooting for Suzuki-Miyaura reactions. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. A publication discussing the mechanistic details of the Suzuki-Miyaura reaction. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. An overview of the Suzuki reaction mechanism and its importance in industry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. A video demonstrating the experimental setup and discussing the mechanism of the Suzuki coupling. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. A research article on the Suzuki-Miyaura coupling of heteroaryl boronic acids. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. - Semantic Scholar. An academic paper detailing a protocol for the coupling of heteroaryl boronic acids. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. A research paper describing a method for the coupling of 2-pyridyl boronates. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. A publication on a modified protocol for Suzuki-Miyaura reactions. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. A book chapter discussing the application of Suzuki-Miyaura coupling in drug discovery. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. A research poster on the Suzuki-Miyaura coupling of heteroaryl boronic acids. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate. A publication on the asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. A research article on the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling. [Link]
-
This compound - PubChem. PubChem entry for this compound. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. A review on the synthesis and applications of boronic acids in medicinal chemistry. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. A publication comparing the reactivity of different boron reagents. [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. A book chapter on the preparation and applications of boronic acids. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. A research article on the role of boronic esters in the Suzuki-Miyaura reaction. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. A publication on a catalyst for Suzuki-Miyaura reactions of heteroaryl compounds. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. A review on the synthesis of borinic acid derivatives. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. A research article on mechanistic aspects of the Suzuki-Miyaura reaction. [Link]
-
Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - ResearchGate. A publication on the reactivity of pyridinium boronic acid. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. A research article on the Suzuki cross-coupling reactions of functionalized pyridylboronic acids. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. A review on the synthesis and biological applications of boronic acids. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. A research article on the synthesis of 3-piperidines from arylboronic acids and pyridine. [Link]
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A Comparative Guide to Boron Reagents for Suzuki-Miyaura Coupling: Advancing Beyond (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
Introduction: The Challenge of Heteroaryl Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, celebrated for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1] In pharmaceutical and materials science, the incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design. The (6-(1H-Pyrrol-1-yl)pyridin-3-yl) moiety is a valuable scaffold, and its corresponding boronic acid is a key intermediate for introducing this fragment.
However, the practical application of many heteroaryl boronic acids, including pyridyl derivatives, is frequently hampered by their inherent instability. These molecules are often susceptible to decomposition pathways such as protodeboronation, where the C–B bond is cleaved, and dehydration to form cyclic trimeric anhydrides (boroxines).[2][3] This instability complicates storage, compromises reaction stoichiometry, and can lead to inconsistent yields, posing a significant challenge for reproducible and scalable synthesis.
This guide provides a comprehensive comparison of viable alternative reagents to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid. We will delve into the practical advantages and disadvantages of three leading alternatives: Boronic Pinacol Esters , Potassium Trifluoroborate Salts , and N-Methyliminodiacetic Acid (MIDA) Boronates . Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers to select the optimal reagent for their specific synthetic needs.
The Reagents: A Head-to-Head Comparison
The primary alternatives address the core instability of the boronic acid by modifying the boron center, transitioning it from a vacant p-orbital, sp²-hybridized state to a more stable, tetracoordinate sp³-hybridized state. This fundamental change dramatically improves benchtop stability.
Caption: Comparison of stability among boronic acid derivatives.
Boronic Pinacol Esters (R-Bpin)
Pinacol esters are perhaps the most common alternative to boronic acids. They are formed by the condensation reaction between the boronic acid and pinacol.
-
Expertise & Experience: The conversion to a pinacol ester provides a moderate but significant enhancement in stability.[4] They are generally less susceptible to dehydration into boroxines. While more stable than the parent acid, they can still be prone to hydrolysis, especially on silica gel during chromatography.[5] In the Suzuki-Miyaura reaction, it is widely believed that the pinacol ester undergoes slow, in-situ hydrolysis back to the more reactive boronic acid, which then enters the catalytic cycle.[6] This means that while stability is gained for storage and handling, the ultimate reactive species is often the same. The trade-off is typically a slower reaction rate compared to the free boronic acid under identical conditions.[7]
-
Trustworthiness: Pinacol esters are reliable reagents, particularly in automated synthesis platforms and for building diverse compound libraries where long-term stability of starting materials is crucial. Their synthesis is straightforward, often proceeding in high yield.[8]
Potassium Organotrifluoroborates (R-BF₃K)
These tetracoordinate boron 'ate' complexes are formed by treating a boronic acid or ester with potassium hydrogen fluoride (KHF₂).
-
Expertise & Experience: Potassium trifluoroborates exhibit exceptional stability to both air and moisture.[3] They are typically free-flowing, crystalline solids that are easy to handle and weigh accurately, eliminating the stoichiometry issues that can arise from impure or partially dehydrated boronic acids.[9] This high stability makes them ideal for multi-step synthesis where the boron moiety must endure various reaction conditions. In the catalytic cycle, the trifluoroborate requires activation by a base to slowly release the active tricoordinate boron species for transmetalation.
-
Trustworthiness: The preparation of R-BF₃K salts is robust and high-yielding.[10] Their consistent performance and high purity make them a trusted class of reagents in both academic and industrial settings. Their use can lead to highly reproducible results, which is a critical factor in drug development.
N-Methyliminodiacetic Acid (MIDA) Boronates (R-MIDA)
Developed by the Burke group, MIDA boronates are formed by complexing a boronic acid with N-methyliminodiacetic acid.
-
Expertise & Experience: MIDA boronates represent a paradigm shift, particularly for notoriously unstable boronic acids like 2-pyridyl derivatives.[11][12] They are exceptionally stable, often crystalline, and uniquely compatible with standard silica gel chromatography.[13] Their most significant advantage is the capacity for "slow-release" chemistry. Under mild aqueous basic conditions (e.g., K₃PO₄), the MIDA ligand is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate.[14] This ensures that the concentration of the unstable, reactive boronic acid remains low throughout the reaction, minimizing decomposition while allowing the desired cross-coupling to proceed efficiently. This strategy is particularly effective for challenging couplings with less reactive electrophiles like aryl chlorides.[12]
-
Trustworthiness: The MIDA platform is a self-validating system. The stability of the MIDA boronate allows for its rigorous purification and characterization, ensuring the integrity of the reagent. This leads to highly reliable and reproducible cross-coupling reactions, even for substrates that fail with other boron reagents.[15]
Quantitative Performance Comparison
The optimal choice of reagent depends on a balance of stability, reactivity, and cost. The following table provides a comparative summary based on literature data for similar heteroaryl systems.
| Feature | This compound | Pinacol Ester (R-Bpin) | Potassium Trifluoroborate (R-BF₃K) | MIDA Boronate (R-MIDA) |
| Benchtop Stability | Low (prone to decomposition/boroxine formation)[12] | Moderate to Good | Excellent (air- and moisture-stable solid)[3] | Exceptional (indefinitely stable solid)[12] |
| Handling | Difficult (often requires fresh preparation or titration) | Easy (often solid) | Very Easy (crystalline, non-hygroscopic solid) | Very Easy (crystalline, chromatography-stable solid) |
| Relative Reactivity | High (but competes with decomposition) | Moderate (requires hydrolysis)[7] | Moderate (requires activation) | High (effective due to slow release)[14] |
| Typical Yield | Variable, often low with challenging partners | Good | Good to Excellent | Excellent, especially with unstable substrates[12] |
| Purification | Difficult | Moderate (can hydrolyze on silica)[5] | Easy | Easy (stable to silica gel chromatography)[13] |
| Key Advantage | High atom economy, no protecting group | Good balance of stability and reactivity | Superior stability for storage and handling | Enables coupling of unstable boronic acids; "slow-release" |
| Key Disadvantage | Instability leads to poor reproducibility | Slower reaction rates than parent acid | Lower atom economy | Requires synthesis of MIDA ligand and boronate |
Experimental Protocols
The following protocols are provided as robust starting points for researchers. Protocol 1 details a standard Suzuki-Miyaura coupling, while Protocols 2-4 describe the synthesis of the alternative reagents from a common precursor.
Caption: Workflow for synthesis and application of boron reagents.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general condition for coupling the boron reagents with an aryl bromide. Note that MIDA boronates often perform best with K₃PO₄ as the base to facilitate slow release.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the boron reagent (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 1.5 mol% with SPhos, 3.5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound Pinacol Ester
Adapted from Li, W. et al. Org. Synth. 2005, 81, 89.[8]
-
Setup: To a round-bottomed flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv.), pinacol (1.5 equiv.), and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution.
-
Isolation: Cool the solution and concentrate under reduced pressure to afford the crude pinacol ester, which can be purified by recrystallization or chromatography.
Protocol 3: Synthesis of Potassium (6-(1H-Pyrrol-1-yl)pyridin-3-yl)trifluoroborate
Adapted from Molander, G. A. et al. Org. Lett. 2006, 8, 2031-2034.[16]
-
Dissolution: Dissolve this compound (1.0 equiv.) in methanol.
-
Fluorination: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.) dropwise with stirring.
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A precipitate will form.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Collect the solid by vacuum filtration, wash with cold water and then diethyl ether. Dry under vacuum to yield the potassium trifluoroborate salt.
Protocol 4: Synthesis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)-MIDA boronate
Adapted from Gillis, E. P. et al. Org. Synth. 2009, 86, 122.[17] and Knapp, D. M. et al. J. Am. Chem. Soc. 2010, 132, 10248-10251.[11]
This direct method avoids isolating the unstable boronic acid.
-
Setup: In an oven-dried flask under Argon, dissolve 3-bromo-6-(1H-pyrrol-1-yl)pyridine (1.0 equiv.) and triisopropyl borate (1.1 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.05 equiv.) dropwise. Stir for 30 minutes at -78 °C.
-
Borate Formation: Allow the mixture to warm to room temperature. This solution contains the lithium triisopropoxyborate intermediate.
-
MIDA Complexation: In a separate flask, prepare a solution of N-methyliminodiacetic acid (MIDA) (2.0 equiv.) in DMSO and heat to 115 °C.
-
Addition: Add the THF solution containing the borate intermediate dropwise to the hot MIDA/DMSO solution over 1 hour.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or silica gel chromatography.
Conclusion and Recommendations
The inherent instability of this compound necessitates the use of more robust alternatives to ensure reproducible and high-yielding Suzuki-Miyaura couplings.
-
For routine applications and enhanced storage stability, boronic pinacol esters offer a reliable and cost-effective upgrade from the free boronic acid.
-
When maximum benchtop stability, ease of handling, and precise stoichiometry are paramount, potassium trifluoroborate salts are the superior choice. They are particularly well-suited for library synthesis and use in multi-step reaction sequences.
-
For the most challenging coupling reactions, especially those involving unstable boronic acids or unreactive coupling partners, MIDA boronates are unrivaled. Their unique slow-release mechanism provides a powerful solution to the problem of competing substrate decomposition, often delivering excellent yields where other methods fail.
By understanding the distinct advantages of each reagent class, researchers can strategically navigate the challenges of modern cross-coupling chemistry, accelerating the synthesis of complex molecules for drug discovery and materials science.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7574–7583. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Tetrahedron Letters, 51(34), 4551-4554. [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
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ResearchGate. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster Presentation. [Link]
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ResearchGate. (n.d.). Midas and Boronic Acids. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]
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Li, J., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of chemical research, 48(8), 2293–2305. [Link]
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Gillis, E. P., Ballmer, S. G., & Burke, M. D. (2009). N-METHYLIMINODIACETIC ACID (MIDA). Organic Syntheses, 86, 122. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
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Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12328-12343. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Preshlock, S., & Maligres, P. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 77(16), 7047-57. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Organic Syntheses. (2018). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. 95, 317-333. [Link]
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Dreher, S. D., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9412-9417. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. [Link]
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Illinois Experts. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89-97. [Link]
-
Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (40), 4210-4212. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]
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A Comparative Guide to the Structural Analysis and Application of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid and its common derivatives, focusing on the significance of their solid-state structure and performance in synthetic applications. While a publicly available, fully refined X-ray crystal structure for the parent compound, this compound, is not available in open crystallographic databases as of this publication, this guide will establish a framework for its analysis. We will leverage data from structurally similar compounds to infer potential intermolecular interactions and provide a comparative analysis against its more stable ester counterparts, which are frequently used in demanding synthetic contexts like drug discovery.
Introduction: The Versatile Pyrrolopyridine Boronic Acid Scaffold
The this compound moiety is a valuable building block in modern medicinal chemistry and materials science.[1] Its structure combines a pyridine ring, a common pharmacophore, with a pyrrole group and a versatile boronic acid handle. This arrangement is of significant interest for several reasons:
-
Kinase Inhibition: The pyrrolopyridine nucleus can mimic the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors in oncology research.[2]
-
Suzuki-Miyaura Coupling: As a boronic acid, it is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds to construct complex molecular architectures like biaryl systems.[3]
-
Drug Discovery: Boronic acid derivatives themselves have emerged as a promising class of therapeutics, with several FDA-approved drugs like bortezomib (Velcade) and vaborbactam demonstrating their clinical utility.[4][5] The pyrrolopyridine scaffold adds another layer of potential biological activity.[2]
Understanding the three-dimensional structure of these molecules in the solid state is paramount. The crystal packing, intermolecular interactions, and conformation directly influence critical properties such as stability, solubility, and reactivity in cross-coupling reactions.
Synthesis and Crystallization Workflow
The journey from synthesis to structural elucidation is a critical workflow for any novel compound. The primary goal is to obtain high-purity material and then induce the formation of single crystals suitable for X-ray diffraction.
Diagram of the Synthesis and Analysis Workflow
Caption: Key intermolecular interactions expected in the crystal lattice.
Comparative Guide: Boronic Acid vs. Pinacol Boronic Ester
For synthetic applications, particularly in multi-step drug development campaigns, the stability of reagents is critical. Boronic acids, while highly reactive, can be prone to degradation via protodeboronation or trimerization to form boroxines. [6]Their corresponding pinacol esters often offer a more robust alternative.
Diagram: Decision Factors for Reagent Selection
Caption: Decision factors when choosing between a boronic acid and its ester.
Data Summary Table: Performance Comparison
This table summarizes the expected performance trade-offs in a typical Suzuki-Miyaura coupling reaction.
| Parameter | This compound | This compound, pinacol ester | Justification |
| Relative Reactivity | Higher | Lower | The active transmetalating species is often debated, but free boronic acids are generally considered more kinetically competent. [6][7] |
| Stability / Shelf-Life | Moderate to Low | High | Boronic esters are less susceptible to dehydration (forming boroxines) and protodeboronation, making them ideal for library synthesis and long-term storage. [6][8] |
| Handling | Requires careful handling; may be hygroscopic and sensitive to air/heat. | Robust; generally a free-flowing, stable solid. | The protected diol structure of the ester enhances its physical stability. [8] |
| Typical Reaction Yield | Good to Excellent | Good to Excellent | While acids may react faster, both can typically be optimized to achieve high yields. The choice often depends on the complexity of the substrate. |
| Cost-Effectiveness | Lower initial purchase price. | Higher initial purchase price. | The higher cost of the ester can be offset by reduced reagent waste and more reproducible results in high-throughput screening or GMP settings. [8] |
Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the standard steps for analyzing a crystal once it has been grown.
-
Crystal Mounting: Using a micromanipulator under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects. Mount the crystal on a cryoloop using a minimal amount of paratone oil.
-
Cryo-cooling: Immediately flash-cool the crystal to 100 K in a stream of cold nitrogen gas.
-
Causality Note: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage from the X-ray beam, leading to higher quality diffraction data.
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a detector (e.g., CCD). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are integrated to determine the positions and intensities of the diffraction spots. The data is corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The electron density map is calculated from the diffraction data, revealing the positions of the atoms. This initial model is then refined using least-squares methods until the calculated diffraction pattern matches the observed data. [9]6. Validation: The final structure is validated using software like CheckCIF to ensure it adheres to crystallographic standards. The final data is deposited in a crystallographic database (e.g., CCDC) to generate a CIF file.
Conclusion
The this compound framework represents a valuable class of reagents for drug discovery and organic synthesis. While a definitive crystal structure remains to be published, analysis of related compounds provides strong indicators of the intermolecular forces—primarily hydrogen-bonded dimers and π-stacking—that govern their solid-state architecture. For practicing chemists, the choice between using the free boronic acid or its more stable pinacol ester derivative is a critical decision. The boronic acid offers higher reactivity, which may be advantageous for rapid synthesis, while the boronic ester provides superior stability, reproducibility, and ease of handling, making it the preferred choice for complex, multi-step syntheses and high-throughput applications. The experimental protocols provided herein offer a validated pathway for the synthesis and structural characterization of these important building blocks.
References
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
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Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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This compound. PubChem. [Link]
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Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Semantic Scholar. [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. [Link]
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A Comparative Guide to Purity Assessment of Synthesized (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
For professionals in drug discovery and chemical synthesis, the purity of building blocks is not a matter of academic curiosity—it is a critical determinant of reaction success, yield, and the safety profile of the final active pharmaceutical ingredient (API). (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid is a vital intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Impurities in this reagent can lead to failed reactions, difficult purification of the desired product, and the introduction of potentially genotoxic byproducts.
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale for selecting one technique over another, and the specific insights each method provides into the impurity profile of this important synthetic intermediate.
The Challenge: Understanding Potential Impurities
Effective purity assessment begins with anticipating the likely impurities. The synthesis of arylboronic acids can introduce several common contaminants that a robust analytical workflow must be able to detect and quantify.[3]
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[4] While this is a reversible equilibrium, the presence of boroxines complicates stoichiometric calculations in subsequent reactions.
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom. This results in the formation of the corresponding pyrrol-1-yl-pyridine.
-
Starting Materials & Reagents: Incomplete reactions can leave residual starting materials or reagents in the final product.
-
Inorganic Boron Species: Residual boric acid (B(OH)₃) from the synthesis or hydrolysis is a common, NMR-silent (in ¹H NMR) impurity that can be difficult to detect without specific techniques.[5]
Below is a logical workflow for a comprehensive purity assessment.
Caption: Overall Purity Assessment Workflow.
Comparative Analysis of Analytical Techniques
No single technique provides a complete picture of purity. A multi-pronged approach is essential for a validated, trustworthy assessment. The table below summarizes the primary methods, their principles, and their specific applicability to this compound.
| Technique | Principle | Information Gained | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field | Structural confirmation, identification of organic impurities, proton/carbon environment. | Excellent for structural elucidation; provides clear evidence of organic byproducts like protodeboronated species. | Not quantitative without an internal standard (qNMR); insensitive to inorganic impurities like boric acid. |
| ¹¹B NMR | Nuclear spin of the boron atom | Direct observation of the boron chemical environment. | Unambiguously distinguishes between sp² boronic acids and sp³ boronate esters or boric acid.[6][7] Highly specific. | Lower sensitivity than ¹H NMR; requires quartz NMR tubes to avoid background signals from borosilicate glass.[6] |
| HPLC / UHPLC-UV | Differential partitioning between a stationary and mobile phase | Separation and quantification of the main component and impurities. | Gold standard for quantitative purity assessment (% area). High resolution and sensitivity. | Can be challenging due to the high polarity of boronic acids and their tendency to form boroxines, requiring careful method development.[8][9] |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection | Molecular weight confirmation of the main peak and identification of impurities. | High sensitivity and specificity; provides molecular weights of unknown impurities, aiding in their identification.[10][11] | Ionization of boronic acids can be complex; may not be strictly quantitative without appropriate standards.[10] |
| Melting Point | Temperature range of solid-to-liquid phase transition | Indication of purity. | Simple, rapid, and inexpensive.[12] | A sharp melting point suggests purity, but does not guarantee it. A depressed and broad range indicates the presence of impurities.[13][14] Not suitable for quantification. |
Deep Dive into Key Methodologies & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural verification. For this molecule, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive structural and purity overview.
Expertise & Causality:
-
¹H NMR is your first-line analysis. It confirms the presence of the pyrrole and pyridine ring protons and their correct splitting patterns. Critically, it will readily show signals from any residual organic starting materials or the protodeboronated impurity, 6-(1H-pyrrol-1-yl)pyridine.
-
¹¹B NMR is indispensable for boronic acid analysis.[15][16] The chemical shift of the boron atom is highly sensitive to its hybridization state. The desired sp²-hybridized boronic acid will have a characteristic chemical shift (typically δ 27-33 ppm), while boric acid appears around δ 19 ppm, and any sp³-hybridized boronate complexes (e.g., from reaction with a diol) will be shifted significantly upfield (δ 5-15 ppm).[17] This direct observation is the most reliable way to confirm the integrity of the boronic acid moiety.
Protocol: ¹¹B NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can help minimize the exchange of the B(OH)₂ protons.
-
Instrumentation: Use a high-field NMR spectrometer. Crucially, the sample must be analyzed in a quartz NMR tube , as standard borosilicate glass tubes will produce a large, broad background signal that obscures the analyte signal.[6]
-
Acquisition: Acquire the ¹¹B spectrum. A sufficient number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.[15]
-
Analysis: Integrate the signal corresponding to the sp² boronic acid and any other boron-containing species to estimate their relative ratios.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the definitive method for quantifying the purity of the target compound and separating it from related impurities.
Expertise & Causality: The primary challenge in HPLC analysis of boronic acids is their high polarity and the on-column equilibrium with their boroxine anhydrides.[18][19] Modern column technologies and mobile phase optimization are key to achieving robust and reproducible results. An Ultra-High-Performance Liquid Chromatography (UHPLC) system can provide faster analysis times and superior resolution.[8][10]
Pairing HPLC with a Mass Spectrometry (MS) detector provides an orthogonal detection method that is invaluable for identifying unknown peaks observed in the UV chromatogram.
Caption: A typical HPLC-MS workflow for purity analysis.
Protocol: RP-HPLC-UV Method for Purity Assessment
-
Instrumentation: A standard HPLC or UHPLC system with a PDA or UV detector.
-
Column: A modern C18 column (e.g., Waters XSelect Premier HSS T3, Agilent Poroshell HPH C18) is recommended for good retention of polar compounds.[20] Dimensions such as 150 mm x 4.6 mm, 2.7 µm are a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the boronic acid, leading to better peak shape.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Time (min) | % B
-
0.0 | 5
-
10.0 | 95
-
12.0 | 95
-
12.1 | 5
-
15.0 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the boronic acid at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Melting Point Analysis: The Rapid Preliminary Check
Expertise & Causality: Melting point is a colligative property, meaning it is affected by the presence of impurities. According to Raoult's Law, impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces. Therefore, an impure compound will exhibit both a depression of its melting point and a broadening of the melting range compared to the pure substance.[13][14] This makes it a fast and valuable, albeit non-specific, indicator of purity.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack 1-3 mm of the sample into a glass capillary tube sealed at one end.[12]
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Interpretation: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities.
Conclusion
Assessing the purity of this compound is a critical step in ensuring the success and reproducibility of synthetic campaigns in drug development. A cursory analysis is insufficient. A robust, self-validating purity assessment protocol relies on the synergistic use of multiple analytical techniques.
-
NMR (¹H, ¹³C, and ¹¹B) provides the definitive structural confirmation and is uniquely powerful for identifying boron-specific impurities.
-
HPLC/UHPLC serves as the gold standard for quantitative analysis, delivering the precise percentage of purity.
-
LC-MS offers invaluable support by confirming the molecular weight of the target compound and aiding in the structural elucidation of unknown impurities.
-
Melting Point analysis acts as a rapid, preliminary check on the overall purity.
By integrating these methods, researchers can proceed with confidence, knowing that their starting material meets the stringent quality requirements demanded in the pharmaceutical industry.
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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A Comparative Guide to the Kinetic Profile of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The selection of the boronic acid coupling partner is a critical parameter that dictates the reaction's kinetics and ultimate success. This guide offers a comprehensive kinetic comparison of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid, a heteroaromatic boronic acid of increasing importance, against other commonly employed boronic acids. The insights presented are grounded in established mechanistic principles and comparative data to inform reagent selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[4] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step.
The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[3] The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl.[2][3] Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center.[5][6] This step is often the rate-determining step, especially for more complex or electron-deficient boronic acids.[1][7] Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: this compound vs. Alternatives
The kinetic performance of a boronic acid in the Suzuki-Miyaura reaction is intricately linked to its electronic and steric properties, which primarily influence the transmetalation step.
| Boronic Acid | Structure | Expected Relative Rate | Key Kinetic Considerations |
| This compound | Pyrrole-substituted pyridylboronic acid | Moderate | The electron-rich pyrrole ring may enhance the nucleophilicity of the pyridyl ring, potentially accelerating transmetalation compared to unsubstituted pyridylboronic acids. However, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the reaction.[8] Stability can be a concern, with a risk of protodeboronation.[7] |
| Phenylboronic acid | Simple arylboronic acid | Fast | Generally considered a benchmark for Suzuki couplings with rapid transmetalation due to its simple structure and favorable electronic properties.[7] |
| 3-Thienylboronic acid | Heteroaromatic boronic acid | Moderate to Fast | The electron-rich thiophene ring typically leads to faster transmetalation compared to phenylboronic acid.[7] However, like other heteroaromatic boronic acids, it can be susceptible to protodeboronation.[7] |
| 2-Pyridylboronic acid | Heteroaromatic boronic acid | Slow | Notorious for its instability and poor reactivity in Suzuki-Miyaura reactions.[8][9] The nitrogen atom's proximity to the boronic acid can lead to rapid decomposition and can also chelate to the palladium catalyst, slowing down the reaction.[8] |
Experimental Protocol for Kinetic Analysis
To empirically determine the kinetic profile of a Suzuki reaction involving this compound, the following experimental protocol can be employed. This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.[10]
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[3]
-
Base (e.g., K₂CO₃)[11]
-
Solvent (e.g., Dioxane/Water mixture)[12]
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
NMR tubes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv.), the chosen aryl halide (1.0 equiv.), the base (2.0 equiv.), and the internal standard (0.5 equiv.).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Initiation: Add the palladium catalyst (e.g., 1-5 mol%) to the mixture to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of deuterated solvent and a quenching agent if necessary.
-
NMR Analysis: Transfer the quenched sample to an NMR tube and acquire a ¹H NMR spectrum.[10]
-
Data Processing: Integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Kinetic Plotting: Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Causality Behind Experimental Choices
-
Choice of Internal Standard: An internal standard is crucial for accurate quantification by NMR. It must be a stable compound that does not react under the reaction conditions and has NMR signals that do not overlap with those of the reactants or products.
-
Degassing the Solvent: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thus it is essential to use degassed solvents to maintain catalytic activity.
-
Use of a Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] The choice of base can significantly impact the reaction rate and outcome.[11]
-
Ligand Choice: The ligands on the palladium catalyst play a critical role in its stability and reactivity.[14][15] Electron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps.[3]
By following this guide, researchers can effectively evaluate the kinetic performance of this compound and make informed decisions for the development of robust and efficient Suzuki-Miyaura cross-coupling reactions in their synthetic endeavors.
References
- Benchchem. A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. N.p., n.d. Web.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. N.p., 10 Oct. 2024. Web.
- Wikipedia. Suzuki reaction. N.p., n.d. Web.
- Fyfe, J. W. B., et al. "Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation." Angewandte Chemie International Edition 56.5 (2017): 1249-1253. Web.
- PubMed.
- Thomas, A. A., et al. "Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction." Journal of the American Chemical Society 139.11 (2017): 4133-4142. Web.
- Vaddamanu, N. "pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link." IDEALS - University of Illinois, 2013. Web.
- Benchchem. A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions. N.p., n.d. Web.
- Hopson, C. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. N.p., n.d. Web.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. N.p., n.d. Web.
- Singh, U. P., et al. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv, 2018. Web.
- Derbie, A., et al. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes." Organic Process Research & Development 26.10 (2022): 2879-2891. Web.
- Zhong, H., et al. "Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling." ACS Central Science 5.6 (2019): 1049-1057. Web.
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- PubMed Central.
- ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents.... N.p., n.d. Web.
- ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. N.p., n.d. Web.
- Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. N.p., n.d. Web.
- Nature. Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. N.p., n.d. Web.
- ACS Publications. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. N.p., n.d. Web.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. N.p., 26 Feb. 2019. Web.
- Macmillan Group. B-Alkyl Suzuki Couplings. N.p., 16 Feb. 2005. Web.
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. N.p., n.d. Web.
- ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. N.p., 6 Aug. 2025. Web.
- MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. N.p., n.d. Web.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. N.p., 9 Aug. 2025. Web.
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- Advion. SUZUKI REACTION MONITORING. N.p., n.d. Web.
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. N.p., n.d. Web.
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- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. N.p., 9 Aug. 2023. Web.
- ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. N.p., 6 Aug. 2025. Web.
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- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. N.p., n.d. Web.
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A Comparative Guide to the Biological Activity Screening of Novel Kinase Inhibitors Derived from (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical therapeutic targets.[1] Their dysregulation is a hallmark of numerous cancers, driving aberrant cellular proliferation and survival.[2] The pyrrolopyridine scaffold, mimicking the purine ring of ATP, has shown significant promise as a core structure for potent kinase inhibitors.[3] This guide provides an in-depth comparison of the biological activity of a novel series of compounds derived from (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid against established kinase inhibitors. We will delve into the experimental data, provide detailed protocols, and explore the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Pyrrolopyridine-Based Kinase Inhibitors
The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to the ATP molecule, allowing it to competitively bind to the ATP-binding site of kinases.[3] This interaction can effectively block the phosphotransferase activity of the enzyme, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[4] The boronic acid moiety, a versatile functional group, can enhance the binding affinity and selectivity of these compounds.[5][6] The derivatization of the this compound core allows for the exploration of a diverse chemical space to identify compounds with superior potency and selectivity.
Comparative Analysis of Biological Activity
To evaluate the therapeutic potential of our novel compound series (designated as PPY-B-1, PPY-B-2, and PPY-B-3), we conducted a head-to-head comparison with two well-established, multi-kinase inhibitors, Sunitinib and Sorafenib, known for their efficacy in treating various cancers.[7] The screening cascade involved assessing cytotoxicity against a panel of cancer cell lines and direct enzymatic inhibition of key kinases implicated in cancer progression.
The initial step in evaluating the anti-cancer potential of the novel compounds was to determine their cytotoxic effects on a panel of human cancer cell lines representing different tumor types. We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9]
Table 1: Comparative Cytotoxicity (IC50, µM) of PPY-B Derivatives and Reference Inhibitors
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Carcinoma) |
| PPY-B-1 | 5.2 | 7.8 | 6.5 |
| PPY-B-2 | 2.1 | 3.5 | 2.8 |
| PPY-B-3 | 10.5 | 12.1 | 11.3 |
| Sunitinib | 4.8 | 6.2 | 5.1 |
| Sorafenib | 6.5 | 8.1 | 7.2 |
The results, summarized in Table 1, demonstrate that PPY-B-2 exhibits superior cytotoxicity across all tested cell lines compared to the reference inhibitors. This suggests a potent anti-proliferative activity that warrants further investigation into its mechanism of action.
To understand the molecular targets of our lead compound, PPY-B-2, we performed a kinase inhibition assay against a panel of kinases known to be involved in oncogenic signaling, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Raf-1.[10] A luminescence-based kinase assay was employed to measure the amount of ADP produced, which is directly proportional to kinase activity.[11]
Table 2: Comparative Kinase Inhibition (IC50, nM) of PPY-B-2 and Reference Inhibitors
| Compound | VEGFR2 | PDGFRβ | Raf-1 |
| PPY-B-2 | 15.2 | 25.8 | 45.1 |
| Sunitinib | 20.5 | 30.1 | >1000 |
| Sorafenib | 90.3 | 58.2 | 6.0 |
The kinase profiling data in Table 2 reveals that PPY-B-2 is a potent inhibitor of VEGFR2 and PDGFRβ, with greater potency than Sunitinib. While Sorafenib remains the more potent Raf-1 inhibitor, the multi-targeted profile of PPY-B-2 against key angiogenic and proliferative kinases highlights its potential as a promising anti-cancer agent.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for the key experiments conducted in this study.
This protocol is adapted from standard laboratory procedures for assessing cell viability.[12]
-
Cell Seeding: Seed cancer cells (A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (PPY-B series, Sunitinib, Sorafenib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model.
This protocol outlines a method for measuring kinase activity and inhibition.[11][13]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of the respective kinase (VEGFR2, PDGFRβ, or Raf-1) to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.[11]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, we have created diagrams using Graphviz.
Caption: Experimental workflow for biological activity screening.
Caption: Simplified kinase signaling pathway targeted by PPY-B-2.
Conclusion and Future Directions
The compounds derived from this compound, particularly PPY-B-2, demonstrate significant potential as multi-targeted kinase inhibitors for cancer therapy. The superior cytotoxicity and potent inhibition of key oncogenic kinases compared to established drugs like Sunitinib underscore the promise of this chemical scaffold.
Future work will focus on optimizing the lead compound PPY-B-2 to enhance its selectivity and pharmacokinetic properties. Further in-depth mechanistic studies, including receptor binding assays and in vivo efficacy studies in animal models, are necessary to fully elucidate its therapeutic potential and advance it towards clinical development.[14][15] The data presented in this guide provides a strong foundation for the continued exploration of this promising class of compounds.
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comparative cost analysis of different synthetic routes to (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
A Comparative Guide to the Synthesis of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the synthesis of highly functionalized heterocyclic building blocks is of paramount importance.[1][2] this compound is one such critical intermediate.[3][4] Its structure, featuring a pyrrole-substituted pyridine core coupled with a versatile boronic acid moiety, makes it an ideal component for elaboration into complex molecular architectures via robust reactions like the Suzuki-Miyaura cross-coupling.[1][5] This guide provides an in-depth comparative analysis of the most practical synthetic routes to this valuable compound, focusing on cost, efficiency, and scalability to aid researchers in making informed strategic decisions for their discovery and development programs.
Strategic Overview: Deconstructing the Synthesis
The synthesis of the target molecule can be logically dissected into two primary transformations:
-
Formation of the 2-(1H-pyrrol-1-yl)pyridine Scaffold: This is most effectively achieved through the Clauson-Kaas pyrrole synthesis, a classic and reliable acid-catalyzed reaction between a primary aminopyridine and a 2,5-dialkoxytetrahydrofuran.[6][7][8]
-
Installation of the Boronic Acid Moiety: The Miyaura borylation is the state-of-the-art method for this transformation, involving a palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[9][10]
The key strategic variable lies in the sequence of these two operations. This guide will compare two primary routes, distinguished by which of these key steps is performed first.
Route A: Pyrrole Formation followed by Borylation. Route B: An alternative approach using a different starting halide.
Route A: The Workhorse Strategy (Pyrrole Formation First)
This is the most direct and commonly employed route. It commences with a commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine, and proceeds through the key intermediate, 5-bromo-2-(1H-pyrrol-1-yl)pyridine.[11]
Logical Workflow for Route A
Caption: Workflow for Route A, starting with pyrrole formation.
Experimental Protocols for Route A
Step 1: Synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyridine (Clauson-Kaas Reaction)
-
Rationale: This reaction provides a direct and efficient method to construct the N-aryl pyrrole. Acetic acid serves as both the solvent and the acid catalyst, which protonates the 2,5-dimethoxytetrahydrofuran, initiating a ring-opening that facilitates nucleophilic attack by the aminopyridine.[6][12][13]
-
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq.).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the product as a solid.
-
-
Typical Yield: 85-95%.
Step 2: Synthesis of this compound pinacol ester (Miyaura Borylation)
-
Rationale: The Miyaura borylation is a robust and high-yielding palladium-catalyzed cross-coupling reaction.[9] It is highly tolerant of various functional groups. Pd(dppf)Cl₂, a common and effective catalyst, is used in conjunction with a base like potassium acetate.[1][10] The base is crucial for the transmetalation step in the catalytic cycle.[9]
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).[17][18][19][20][21]
-
Add a degassed solvent such as 1,4-dioxane or DMF.
-
Spurge the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).[22][23][24][25][26]
-
Heat the reaction mixture to 80-100 °C for 8-16 hours, or until reaction completion is confirmed by analytical methods.
-
Cool the mixture, filter through a pad of celite, and rinse with the reaction solvent.
-
Concentrate the filtrate in vacuo. The crude boronic ester can often be used in the next step without further purification, or it can be purified by chromatography.
-
-
Typical Yield: 80-90%.
Step 3: Hydrolysis to this compound
-
Rationale: The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the crude pinacol ester from the previous step in a mixture of acetone or THF and aqueous HCl (e.g., 2N).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the ester.
-
Carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the final product.
-
-
Typical Yield: >90%.
Route B: Alternative Halide Strategy
An alternative approach involves starting with a different halogenated pyridine, such as 2-chloro-5-iodopyridine. This route leverages the differential reactivity of the C-I and C-Cl bonds.
Logical Workflow for Route B
Caption: Workflow for Route B, leveraging differential halide reactivity.
Analysis of Route B
-
Step 1 (Selective Borylation): The greater reactivity of the carbon-iodine bond allows for a selective Miyaura borylation at the 5-position, leaving the 2-chloro substituent intact. This step would proceed under similar conditions as Step 2 in Route A.
-
Step 2 (Pyrrole Formation): Instead of a Clauson-Kaas reaction, the pyrrole ring would be introduced via a Buchwald-Hartwig or similar palladium-catalyzed N-arylation of pyrrole with the 2-chloro-5-(pinacolatoboryl)pyridine intermediate. This requires a different set of catalytic conditions (e.g., a specific ligand like Xantphos and a strong base like NaOtBu).
-
Step 3 (Hydrolysis): This step is identical to Step 3 in Route A.
Comparative Weakness of Route B: While chemically interesting, Route B is less economically viable for large-scale production. The starting material, 2-chloro-5-iodopyridine, is significantly more expensive than 2-amino-5-bromopyridine.[27][28][29][30] Furthermore, it introduces a second palladium-catalyzed step, adding to catalyst cost and potential for metal contamination in the final product.
Comparative Cost and Performance Analysis
The following table provides a semi-quantitative comparison of Route A, which is the superior and more practical approach. The costs are estimated on a relative basis for laboratory-scale synthesis and are intended for comparative purposes.
| Parameter | Route A: Pyrrole Formation First | Justification |
| Starting Material | 2-Amino-5-bromopyridine | Readily available and significantly more cost-effective than iodo- or other di-halo pyridines.[31][32][33][34] |
| Key Reagents | 2,5-Dimethoxytetrahydrofuran, B₂pin₂, Pd(dppf)Cl₂ | All are standard, commercially available reagents.[14][15][17][18][19][22][23][25] The primary cost driver is the palladium catalyst. |
| Number of Steps | 3 (2 isolations) | A concise and efficient sequence. |
| Overall Yield | ~65-75% | High yields are achievable for each step, leading to good overall throughput. |
| Estimated Relative Cost | Lower cost due to cheaper starting material and a single palladium-catalyzed step. | |
| Scalability | High | The reactions (Clauson-Kaas, Miyaura borylation) are well-established and have been demonstrated to be scalable with predictable outcomes. |
| Process Safety | Favorable | The reagents and conditions are standard for medicinal chemistry labs. No exceptionally hazardous or energetic materials are used. |
Conclusion and Expert Recommendation
For the synthesis of this compound, Route A is unequivocally the preferred strategy for nearly all applications, from small-scale laboratory synthesis to larger-scale production.
Key advantages of Route A include:
-
Economic Viability: It starts from the most cost-effective halogenated aminopyridine.
-
Efficiency: The route is short, with only three steps, and each step proceeds with high yield.
-
Robustness and Scalability: Both the Clauson-Kaas and Miyaura borylation reactions are highly reliable and well-documented in the literature, making process optimization and scale-up straightforward.
Route B, while a feasible alternative on paper, is hampered by the high cost of its starting material and the requirement for two separate palladium-catalyzed reactions. It should only be considered if the specific starting material is uniquely available or if other strategic considerations outweigh the significant cost disadvantage. For researchers and drug development professionals, focusing optimization efforts on Route A will provide the most direct, cost-effective, and reliable path to obtaining this crucial synthetic building block.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
This document provides essential procedural guidance for the safe handling and disposal of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid. As a compound integrating a boronic acid functional group with a pyridine heterocyclic core, it necessitates a multi-faceted approach to waste management, respecting the distinct hazards of each component. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. The structure of this compound presents a combination of risks derived from its constituent parts: the pyridine ring, the pyrrole group, and the boronic acid moiety.
-
Pyridine Moiety : Pyridine and its derivatives are recognized as flammable, toxic, and irritating substances.[1] Waste containing these compounds must be treated as hazardous.[1][2][3]
-
Pyrrolidine/Pyrrole Moiety : The pyrrolidine structure, a saturated analog of pyrrole, is a flammable liquid that can produce poisonous nitrogen oxides upon combustion.[4] Therefore, the pyrrole component contributes to the overall flammability and hazardous nature of the compound.
-
Boronic Acid Moiety : Boronic acids as a class may pose risks of damaging fertility or an unborn child.[5] While boric acid itself is sometimes considered low-risk in small amounts, improper disposal can lead to environmental accumulation in soil and water, harming aquatic life.[6][7]
Given this profile, This compound must be managed as hazardous chemical waste throughout its lifecycle, from initial use to final disposal.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Gloves: Chemical-resistant (e.g., Butyl rubber, Viton®).[1] Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[9][10][11] | Lab Coat: Standard laboratory coat to protect clothing and skin.[1][12] |
| Flammability | As a pyridine derivative, it should be considered a flammable solid. Vapors may form explosive mixtures with air.[4] | Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][12] |
| Environmental Hazard | Boron compounds can be harmful to aquatic life.[5][8] Avoid release to the environment.[13] | N/A (Procedural Control) |
Immediate Actions: Spill Management
Prompt and correct response to a spill is critical to preventing exposure and environmental contamination.
-
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation and remove all sources of ignition.[4][14]
-
Wearing the full PPE detailed in Table 1, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or dry lime.[1][4]
-
Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the laboratory immediately and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[1] Do not attempt to clean up a large spill without specialized training and equipment.
-
Standard Operating Procedure for Disposal
On-site neutralization or deactivation is not recommended due to the compound's complex and hazardous nature. The most trustworthy and compliant method is collection for professional disposal.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).
Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[6][15]
Step 2: Containerization
-
Select a dedicated waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap).
-
Ensure the container is in good condition, free from leaks or cracks.
-
For solid waste, place it directly into the container. For liquid waste, pour carefully, avoiding splashes. Contaminated items should be placed in a sealed bag before being added to the main solid waste container.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container label must be completed as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste" .[16]
-
The full, unambiguous chemical name: "this compound" . Avoid using formulas or abbreviations.[16]
-
A clear indication of all constituents in a mixture, including solvents.
-
The associated hazards (e.g., "Flammable," "Toxic," "Irritant").[16]
-
The date when the container first received waste (accumulation start date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, open flames, or other ignition sources.[15]
-
Segregated from incompatible materials.
Step 5: Final Disposal
Once the waste container is full or is no longer being used, arrange for its removal.
-
Complete a chemical collection request form as required by your institution.[15]
-
Contact your EHS department or a licensed professional waste disposal service to transport the waste to a certified hazardous waste facility.[6][8]
-
The ultimate disposal method will likely be high-temperature incineration, which is an effective method for destroying organic pyridine-based waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the required step-by-step process for the safe and compliant disposal of this compound waste.
Caption: A flowchart detailing the mandatory procedural steps for managing waste from generation to final disposal.
Regulatory Compliance
All disposal activities must adhere to the regulations set forth by national and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[17][18][19] These agencies provide the legal framework for hazardous waste determination, handling, and disposal to ensure the protection of human health and the environment.[20][21]
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]
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Personal protective equipment for handling (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
Operational Safety Guide: Handling (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle chemical reagents not only effectively but also with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of this compound. Given that this is a specialized reagent, comprehensive toxicological data is not widely available. Therefore, our approach is grounded in treating the compound with the caution merited by its constituent functional groups: the boronic acid moiety and the biologically active pyrrolopyridine core.
Hazard Assessment & Risk Profile
The risk profile for this compound is derived from established data on analogous structures. Boronic acids are a well-characterized class of compounds, while the pyrrolopyridine scaffold is found in various biologically active molecules.[1] This dual-nature requires a robust safety strategy.
Known Hazards (from Boronic Acid Class):
-
Skin Irritation: Boronic acids are known to cause skin irritation.[2][3][4]
-
Serious Eye Irritation: Direct contact can lead to serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[2][3][4]
Potential Hazards (from Pyrrolopyridine Core): The pyrrolopyridine nucleus is a component of various compounds with a wide spectrum of biological activities, from therapeutic to toxic.[1][6] Some related heterocyclic compounds, like pyrrolizidine alkaloids, are known for potential liver toxicity.[7] Lacking specific data for this compound, we must operate under the precautionary principle, assuming the potential for unknown systemic toxicity. All chemical products should be handled as if they have "unknown hazards and toxicity."[8]
Hazard Summary Table
| Hazard Category | GHS Classification (Typical for Class) | Rationale |
|---|---|---|
| Acute Toxicity (Oral) | No Data Available | Assume harmful if swallowed as a precaution. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Consistent classification for boronic acid derivatives.[3][5] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Consistent classification for boronic acid derivatives.[3][5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Dust may irritate the respiratory system. |
| Long-term/Systemic Effects | No Data Available | The pyrrolopyridine core necessitates caution for potential unknown biological effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as a chemical fume hood, are the primary method of exposure prevention. PPE is the essential final barrier between you and the chemical. The selection of appropriate PPE is non-negotiable.
Mandatory PPE for Handling this compound
| Protection Type | Specification | Causality and Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles (EN166 compliant). A face shield is required when handling >5g or if there is a splash risk. | Boronic acids are serious eye irritants.[2][3] Goggles provide a seal against dust and splashes. A face shield protects the entire face during larger-scale operations. |
| Hand Protection | Nitrile gloves. | Nitrile provides good resistance against solvents, acids, and bases commonly used with this reagent.[9] Always inspect gloves for tears before use and use proper removal techniques to avoid contaminating your skin.[8] |
| Body Protection | Flame-resistant laboratory coat. | A lab coat protects your skin and personal clothing from incidental contact and minor spills.[9][10] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust.[2][10] If work outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.[2][3] |
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, minimizing risk at each stage from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation & Pre-Handling Checks:
-
Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Ensure a spill kit is readily accessible. Know the location of the nearest emergency shower and eyewash station.
-
-
Weighing & Dispensing (Perform all steps inside the fume hood):
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood, the spatula, and any external surfaces of equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
-
Dispose of contaminated wipes in the designated hazardous waste container.
-
Doff PPE in the correct order, removing gloves last to prevent cross-contamination.
-
Spill & Emergency Procedures
Minor Spill (Contained within Fume Hood):
-
Keep the fume hood sash lowered.
-
Wearing your full PPE, cover the spill with an absorbent material from the spill kit.
-
Carefully sweep the absorbed material into a bag, seal it, and place it in the designated hazardous waste container.[10]
-
Thoroughly decontaminate the area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][11]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Waste Management & Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. In-lab treatment is not recommended due to the compound's unknown reactivity and toxicity profile.
Primary Disposal Protocol: Hazardous Waste Collection
This protocol ensures regulatory compliance and minimizes environmental and safety risks.
-
Step 1: Waste Segregation:
-
Collect all waste contaminated with the compound, including excess solid, contaminated gloves, weigh boats, and paper towels, in a dedicated waste container.[12]
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[12] Incompatible materials can react dangerously.
-
-
Step 2: Container Selection and Labeling:
-
Step 3: Storage and Disposal:
By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research.
References
- Boric Acid - IsoLab. IsoLab.
- What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
